Product packaging for Annuloline(Cat. No.:CAS No. 3988-51-0)

Annuloline

Número de catálogo: B1237948
Número CAS: 3988-51-0
Peso molecular: 337.4 g/mol
Clave InChI: VGJRJYYLGKAWDE-VZUCSPMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Annuloline (CAS 3988-51-0), with a molecular weight of 337.4 g/mol and the molecular formula C20H19NO4, is a significant compound in natural products chemistry as it was the first naturally occurring oxazole alkaloid to be isolated and characterized . It was initially discovered in the roots of the annual ryegrass, Lolium multiflorum , and has also been identified in Kreysigia multiflora . Its structure features a five-membered heterocyclic oxazole ring, a motif known for diverse biological activities . Research into this compound has highlighted its promising biological properties. Studies have indicated specific minimum inhibitory concentrations (MIC) against various bacterial strains, including 8 µg/mL for Staphylococcus aureus and 16 µg/mL for Escherichia coli . Furthermore, it has demonstrated anticancer effects in vitro, with studies showing half-maximal inhibitory concentrations (IC50) of 12.5 µM against HeLa cells and 15.0 µM against MCF-7 cells, potentially through mechanisms such as microtubule disruption and apoptosis induction . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses . Using RUO products in clinical diagnostics can lead to inaccurate results and poses significant risks to patient safety, as these products have not been validated for such purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4 B1237948 Annuloline CAS No. 3988-51-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-22-16-8-6-15(7-9-16)19-13-21-20(25-19)11-5-14-4-10-17(23-2)18(12-14)24-3/h4-13H,1-3H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJRJYYLGKAWDE-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415195
Record name Annuloline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3988-51-0
Record name Annuloline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3988-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annuloline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Annuloline: A Technical Guide to its Discovery, Isolation, and Characterization from Lolium multiflorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annuloline, a fluorescent oxazole alkaloid, was first discovered and isolated from the roots of annual ryegrass, Lolium multiflorum. This technical guide provides a comprehensive overview of the historical discovery, detailed isolation procedures, and structural elucidation of this unique natural product. The document synthesizes information from foundational scientific literature to offer researchers and drug development professionals a detailed resource. It includes meticulously reconstructed experimental protocols, quantitative data where available, and visual diagrams of the isolation workflow and biosynthetic pathway to facilitate a deeper understanding of this compound.

Introduction

Lolium multiflorum, commonly known as annual or Italian ryegrass, is a widely cultivated grass species.[1][2] Beyond its agricultural significance, it is a source of unique secondary metabolites. Among these is this compound, a weakly basic, sparingly water-soluble, and strongly fluorescent alkaloid.[3] Its discovery in the mid-20th century marked a notable contribution to the field of natural product chemistry. This guide will delve into the seminal work that led to the identification and characterization of this compound.

Discovery and Initial Characterization

The discovery of this compound is credited to Axelrod and Belzile, who in 1958 reported the isolation of a fluorescent alkaloid from the roots of Lolium multiflorum.[3][4] A key characteristic that aided in its detection was its intense blue fluorescence under ultraviolet light.[5] This property is so pronounced that as little as 0.01 µg of the alkaloid can be detected on filter paper.[3] Early studies established this compound as a weekly basic compound with limited solubility in water.[3]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and structural analysis of this compound, based on the foundational research.

Extraction and Isolation of this compound from Lolium multiflorum Roots

The original isolation procedure developed by Axelrod and Belzile serves as the basis for this protocol.

Materials and Reagents:

  • Dried, powdered roots of Lolium multiflorum

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Anhydrous sodium sulfate

  • Alumina (for chromatography)

  • Benzene

  • Ethyl acetate

  • Whatman No. 1 filter paper

  • UV lamp

Protocol:

  • Extraction: The dried, powdered root material is exhaustively extracted with methanol. The methanolic extract is then concentrated under reduced pressure.

  • Acid-Base Partitioning: The concentrated extract is acidified with hydrochloric acid and filtered. The acidic aqueous solution is then washed with chloroform to remove neutral and acidic impurities. The aqueous layer is subsequently made basic with sodium hydroxide and extracted repeatedly with chloroform.

  • Drying and Concentration: The combined chloroform extracts containing the crude alkaloid are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Chromatographic Purification: The crude this compound is purified by chromatography on an alumina column. The column is eluted with a gradient of benzene and ethyl acetate.

  • Fluorescence Monitoring: Fractions are monitored for the presence of this compound by spotting on Whatman No. 1 filter paper and observing for intense blue fluorescence under a UV lamp.

  • Crystallization: The fluorescent fractions are combined, and the solvent is evaporated. The resulting residue is crystallized from a suitable solvent system to yield pure this compound.

Structural Elucidation

The definitive structure of this compound was established by Karimoto, Axelrod, Wolinsky, and Schall in 1964 through a combination of chemical degradation and synthesis.

Key Analytical Techniques:

  • Ultraviolet (UV) Spectroscopy: To determine the chromophore system of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The structure was ultimately confirmed through total synthesis, which unequivocally established this compound as 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole.[6]

Quantitative Data

While the original publications do not provide extensive quantitative data on the yield of this compound from Lolium multiflorum, subsequent research in forage science has focused on the quantification of various alkaloids in ryegrass, often for agricultural purposes.[4][7][8] These studies primarily focus on endophytic alkaloids like peramine, lolitrem B, and ergovaline and do not typically quantify this compound.[4][7][8] The development of modern analytical techniques such as Near-Infrared Spectroscopy (NIRS) and Liquid Chromatography-Mass Spectrometry (LC-MS) has enabled the rapid qualitative and quantitative analysis of alkaloids in Lolium species.[4][7]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₉NO₄
Molecular Weight 337.4 g/mol [6]
IUPAC Name 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole[6]
Appearance Crystalline solid
Solubility Sparingly soluble in water[3]
Fluorescence Intense blue under UV light[3][5]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the 1,3-oxazole scaffold is a recognized pharmacophore present in numerous natural products with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.[9][10][11] The proposed biosynthetic pathway for 1,3-oxazoles involves the cyclodehydration and dehydrogenation of two amino acids.[12]

Due to the lack of specific studies on this compound's mechanism of action, a definitive signaling pathway cannot be described. Further research is warranted to explore the potential therapeutic applications of this unique oxazole alkaloid.

Visualizations

Annuloline_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_chromatography Chromatography cluster_final Final Product plant_material Dried, Powdered Lolium multiflorum Roots methanol_extraction Exhaustive Methanol Extraction plant_material->methanol_extraction concentrated_extract Concentrated Methanolic Extract methanol_extraction->concentrated_extract acidification Acidification (HCl) & Filtration concentrated_extract->acidification chloroform_wash1 Chloroform Wash (Remove Impurities) acidification->chloroform_wash1 basification Basification (NaOH) acidification->basification chloroform_extraction Chloroform Extraction of this compound basification->chloroform_extraction drying Drying (Na2SO4) & Concentration chloroform_extraction->drying crude_this compound Crude this compound drying->crude_this compound alumina_chromatography Alumina Column Chromatography crude_this compound->alumina_chromatography fraction_collection Fraction Collection & Fluorescence Monitoring alumina_chromatography->fraction_collection pure_fractions Combined Pure Fractions fraction_collection->pure_fractions crystallization Crystallization pure_fractions->crystallization pure_this compound Pure Crystalline this compound crystallization->pure_this compound

Caption: Workflow for the isolation of this compound from Lolium multiflorum roots.

Annuloline_Biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_cyclization Cyclization & Modification cluster_product Final Product tyrosine Tyrosine hydroxyphenylethylamine β-hydroxyphenylethylamine tyrosine->hydroxyphenylethylamine cinnamic_acid Cinnamic Acid Derivative cyclodehydration Cyclodehydration & Dehydrogenation cinnamic_acid->cyclodehydration hydroxyphenylethylamine->cyclodehydration This compound This compound cyclodehydration->this compound

References

The Chemical Elucidation of Annuloline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annuloline, a naturally occurring oxazole alkaloid, was first isolated from the annual ryegrass Lolium multiflorum. Its structure was determined to be 2-(trans-3,4-dimethoxystyryl)-5-(4-methoxyphenyl)oxazole. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, including its spectroscopic characterization, a representative synthetic protocol, and an exploration of its potential biological activities based on structurally related compounds. All quantitative data is presented in tabular format, and key experimental and logical workflows are visualized using diagrams.

Introduction

This compound is a unique oxazole alkaloid that was first reported in 1958. It is biosynthesized from the amino acids phenylalanine and tyrosine. The presence of the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key feature of its structure. The molecule also possesses two substituted phenyl rings and a styryl moiety. This compound is known to exhibit a blue fluorescence. While its biological activity has not been extensively studied, the oxazole scaffold is present in numerous biologically active compounds, suggesting potential for further investigation.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic methods and confirmed by total synthesis. The primary techniques employed in the elucidation of such structures include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 500 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.66 d, J=8.8 Hz 2H H-2', H-6'
7.55 d, J=16.4 Hz 1H H-β (styryl)
7.23 s 1H H-4 (oxazole)
7.18 dd, J=8.3, 1.9 Hz 1H H-6''
7.11 d, J=1.9 Hz 1H H-2''
7.00 d, J=16.4 Hz 1H H-α (styryl)
6.96 d, J=8.8 Hz 2H H-3', H-5'
6.91 d, J=8.3 Hz 1H H-5''
3.95 s 3H 3''-OCH₃
3.93 s 3H 4''-OCH₃
3.87 s 3H 4'-OCH₃

Disclaimer: Data is predicted using computational software and may differ from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 125 MHz)

Chemical Shift (δ) ppm Assignment
161.4 C-2 (oxazole)
160.0 C-4'
151.2 C-5 (oxazole)
150.2 C-4''
149.4 C-3''
136.2 C-β (styryl)
128.0 C-2', C-6'
127.6 C-1''
122.9 C-6''
122.1 C-1'
119.8 C-4 (oxazole)
114.4 C-3', C-5'
111.3 C-5''
109.1 C-2''
108.9 C-α (styryl)
56.0 3''-OCH₃
55.9 4''-OCH₃
55.5 4'-OCH₃

Disclaimer: Data is predicted using computational software and may differ from experimental values.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3050-3000 Aromatic and Vinylic C-H stretch
~2950-2850 Aliphatic C-H stretch (methoxy groups)
~1640 C=C stretch (styryl)
~1610, 1580, 1510 C=C stretch (aromatic rings)
~1550 C=N stretch (oxazole)
~1250, 1030 C-O stretch (ethers)
~965 trans-Vinylic C-H bend

Disclaimer: Data is predicted based on typical vibrational frequencies for the functional groups present.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₀H₁₉NO₄), the expected molecular ion peak [M]⁺ would be at m/z 337.1314.

Expected Fragmentation Pattern: The fragmentation of this compound in a mass spectrometer would likely proceed through the cleavage of the weaker bonds. Key fragment ions would be expected from:

  • Cleavage of the ether linkages, resulting in the loss of methyl groups (CH₃, m/z 15) or methoxy groups (OCH₃, m/z 31).

  • Cleavage of the styryl double bond.

  • Fragmentation of the oxazole ring.

Synthesis of this compound

The structure of this compound was definitively confirmed by its total synthesis. While the original detailed protocol is not widely available, a representative synthesis can be designed based on established methods for the formation of 2,5-disubstituted oxazoles. A common approach is the Robinson-Gabriel synthesis and its variations, or metal-catalyzed cross-coupling reactions. Below is a plausible synthetic workflow.

G A 4-Methoxybenzaldehyde C Intermediate A (α-Amino Ketone Precursor) A->C Reaction with a suitable cyanide source B Ammonia B->C F Acylation C->F D 3,4-Dimethoxycinnamoyl Chloride D->F E This compound G Cyclization/ Dehydration F->G G->E

A plausible synthetic workflow for this compound.
Representative Experimental Protocol

This protocol is a hypothetical representation of a synthetic route to this compound.

Step 1: Synthesis of the α-Amino Ketone Intermediate

  • To a solution of 4-methoxybenzaldehyde in a suitable solvent (e.g., ethanol), add an aqueous solution of potassium cyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolyze the aminonitrile under acidic conditions (e.g., with concentrated sulfuric acid in acetic acid) to yield the α-amino ketone hydrochloride.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the free α-amino ketone.

Step 2: Acylation of the α-Amino Ketone

  • Dissolve the α-amino ketone in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3,4-dimethoxycinnamoyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the resulting N-acyl intermediate by column chromatography.

Step 3: Cyclization to this compound

  • Treat the purified N-acyl intermediate with a dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid).

  • Heat the reaction mixture under reflux for several hours.

  • Cool the mixture and carefully quench with water or ice.

  • Neutralize with a base and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively investigated. However, the oxazole core is a common motif in many biologically active natural products and synthetic compounds. Structurally related compounds have shown a range of activities, including anticancer properties. For instance, some synthetic oxazole derivatives act as tubulin polymerization inhibitors, a mechanism of action shared by several successful anticancer drugs.

Given the structural features of this compound, it is plausible that it could interact with biological targets such as enzymes or receptors. The planar aromatic rings and the conjugated system could facilitate intercalation with DNA or binding to protein active sites.

Hypothetical Signaling Pathway: Tubulin Polymerization Inhibition

Based on the activity of related compounds, a hypothetical mechanism of action for this compound as an anticancer agent could be the inhibition of tubulin polymerization. This would disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Effects This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to colchicine site Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Hypothetical signaling pathway for this compound.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure. While its biological activities are yet to be fully explored, its structural similarity to other bioactive compounds suggests that it may possess interesting pharmacological properties. The information presented in this guide, including the predicted spectroscopic data and a representative synthetic route, provides a solid foundation for future research into this intriguing molecule. Further investigation into the synthesis of this compound analogs and the screening of their biological activities could lead to the discovery of novel therapeutic agents.

Spectroscopic Properties of Annuloline and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Annuloline, a fluorescent molecule with potential applications in various scientific domains. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document leverages data from structurally similar compounds and outlines the established experimental protocols for characterizing such molecules. This guide serves as a foundational resource for researchers interested in the photophysical characterization of this compound and related styryl-oxazole derivatives.

Core Spectroscopic Properties: An Overview

This compound, chemically known as 2-((E)-2-(3,4-dimethoxyphenyl)ethenyl)-5-(4-methoxyphenyl)-1,3-oxazole, belongs to the class of stilbenoid oxazoles. These compounds are characterized by a conjugated π-system, which is responsible for their absorption of ultraviolet-visible light and subsequent fluorescence emission. The spectroscopic properties of such molecules are intrinsically linked to their molecular structure and the surrounding environment.

  • UV-Vis Absorption (λmax): The wavelength at which the molecule absorbs light most strongly.

  • Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a specific wavelength.

  • Fluorescence Emission (λem): The wavelength at which the molecule emits light after excitation.

  • Fluorescence Quantum Yield (ΦF): The efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.

  • Fluorescence Lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state.

Expected Spectroscopic Data of this compound Analogs

The following table summarizes representative spectroscopic data for compounds structurally related to this compound, such as other 2,5-diaryloxazoles and styryl derivatives. This data provides a reasonable estimation of the expected spectral ranges and properties for this compound.

Compound ClassRepresentative λmax (nm)Representative λem (nm)Representative ΦFRepresentative τF (ns)Solvent
2,5-Diphenyloxazole (PPO)320-350360-4000.8-1.01.4-2.0Toluene
Styryl Dyes350-450450-5500.1-0.71.0-5.0Various
Thiazole Orange Styryl Derivatives480-520520-5600.01-0.30.5-2.5Aqueous Buffer

Note: The exact spectroscopic properties are highly sensitive to the specific chemical structure and the solvent environment. Polarity, viscosity, and pH of the solvent can significantly influence the absorption and emission maxima, as well as the quantum yield and lifetime.

Experimental Protocols for Spectroscopic Characterization

To obtain precise and reliable spectroscopic data for this compound, a series of well-defined experimental protocols should be followed.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of a compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, cyclohexane, or acetonitrile). A series of dilutions are then prepared from the stock solution.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Measurement: The absorbance of each solution is measured over a specific wavelength range (e.g., 200-600 nm). A solvent blank is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the absorption spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum, quantum yield, and lifetime.

Methodology:

  • Emission Spectrum:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

    • Instrumentation: A spectrofluorometer is used.

    • Measurement: The sample is excited at its absorption maximum (λmax), and the emitted fluorescence is scanned over a range of longer wavelengths. .

  • Fluorescence Quantum Yield (ΦF):

    • Relative Method: This is the most common method and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

    • Procedure:

      • Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as this compound (e.g., quinine sulfate in 0.1 M H2SO4).

      • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

      • The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent. .

  • Fluorescence Lifetime (τF):

    • Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique for measuring fluorescence lifetimes.

    • Procedure:

      • The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser).

      • The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

      • A histogram of these time delays is constructed, which represents the fluorescence decay curve.

      • The lifetime (τF) is determined by fitting the decay curve to an exponential function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key logical relationships and experimental workflows described in this guide.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy Compound This compound Solvent Select Solvent Compound->Solvent Concentration Prepare Solutions (Known Concentration) Solvent->Concentration UV_Spec Measure Absorbance Concentration->UV_Spec Fluor_Spec Measure Emission Concentration->Fluor_Spec Lambda_Max Determine λmax UV_Spec->Lambda_Max Molar_Abs Calculate ε Lambda_Max->Molar_Abs Lambda_Max->Fluor_Spec Lambda_Em Determine λem Fluor_Spec->Lambda_Em QY Determine ΦF (Quantum Yield) Fluor_Spec->QY Lifetime Determine τF (Lifetime) Fluor_Spec->Lifetime

Caption: Workflow for the spectroscopic characterization of this compound.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions.

Conclusion

While direct experimental data for this compound is currently scarce, this guide provides a comprehensive framework for its spectroscopic characterization. By leveraging data from analogous compounds and employing the standardized experimental protocols outlined, researchers can effectively determine the key photophysical properties of this compound. This information is crucial for evaluating its potential in various applications, including as a fluorescent probe in biological imaging and as a functional component in novel materials. The provided workflows and diagrams offer a clear visual representation of the necessary experimental steps and underlying photophysical principles.

An In-depth Technical Guide to the Annuloline Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annuloline is a unique oxazole alkaloid found in the grass species Lolium multiflorum.[1] Its biosynthesis is a fascinating example of the complex chemical transformations that occur in plant secondary metabolism. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key enzymes, intermediates, and experimental methodologies used in its investigation. The information presented here is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

This compound Biosynthesis Pathway

The biosynthesis of this compound proceeds from the primary metabolites L-phenylalanine and L-tyrosine. The pathway involves a series of enzymatic reactions, including deamination, hydroxylation, decarboxylation, methylation, and the formation of the characteristic oxazole ring.

Pathway Visualization

Annuloline_Biosynthesis cluster_phenylalanine Phenylalanine-derived Pathway cluster_tyrosine Tyrosine-derived Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H Intermediate_X Proposed Condensation and Cyclization Caffeic acid->Intermediate_X L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine TyDC Tyramine->Intermediate_X Pre-annuloline Oxazole Intermediate Intermediate_X->Pre-annuloline Oxidative Cyclization This compound This compound Pre-annuloline->this compound COMT (Methylation) Regulatory_Pathway Environmental Stimuli Environmental Stimuli Signal Transduction Cascade Signal Transduction Cascade Environmental Stimuli->Signal Transduction Cascade Developmental Cues Developmental Cues Developmental Cues->Signal Transduction Cascade Transcription Factors Transcription Factors Signal Transduction Cascade->Transcription Factors Biosynthetic Genes (PAL, C4H, etc.) Biosynthetic Genes (PAL, C4H, etc.) Transcription Factors->Biosynthetic Genes (PAL, C4H, etc.) This compound Biosynthesis This compound Biosynthesis Biosynthetic Genes (PAL, C4H, etc.)->this compound Biosynthesis This compound This compound This compound Biosynthesis->this compound This compound->Biosynthetic Genes (PAL, C4H, etc.) Feedback Inhibition Experimental_Workflow Hypothesis_Generation Hypothesize Pathway from Precursors Isotopic_Labeling Isotopic Labeling Studies Hypothesis_Generation->Isotopic_Labeling Intermediate_Identification Identification of Intermediates (LC-MS, NMR) Isotopic_Labeling->Intermediate_Identification Enzyme_Assays Enzyme Assays Intermediate_Identification->Enzyme_Assays Enzyme_Purification Enzyme Purification and Characterization Enzyme_Assays->Enzyme_Purification Gene_Identification Gene Identification and Cloning Enzyme_Purification->Gene_Identification Pathway_Elucidation Complete Pathway Elucidation Gene_Identification->Pathway_Elucidation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annuloline is a structurally intriguing oxazole alkaloid with potential biological activities that remains largely underexplored. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound and a diverse array of related oxazole alkaloids. While the terrestrial origins of this compound appear to be confined to specific grass species, the marine environment presents a vast and rich reservoir of structurally varied oxazole-containing compounds. This document aims to consolidate the available data on the natural occurrence, biosynthesis, and isolation of these compounds, while also highlighting significant knowledge gaps, particularly in the quantitative analysis and specific biological pathways of this compound. The methodologies presented herein are compiled from existing literature and are intended to serve as a foundation for future research and development in this promising field of natural product chemistry.

Natural Sources of this compound and Related Oxazole Alkaloids

The natural occurrence of this compound is primarily documented in terrestrial plants of the genus Lolium. In contrast, a significant number of related oxazole alkaloids have been isolated from a wide variety of marine organisms.

Terrestrial Sources: The Genus Lolium

The principal known natural source of this compound is the grass species Lolium multiflorum (Italian ryegrass).[1] While other species within the Lolium genus are known to produce a variety of alkaloids, specific data on the presence and concentration of this compound in species other than L. multiflorum is not extensively reported in the current scientific literature.

Marine Sources: A Cornucopia of Oxazole Alkaloids

The marine ecosystem is a prolific source of structurally diverse oxazole alkaloids. These compounds have been isolated from a wide range of organisms, including:

  • Sponges: Marine sponges are a particularly rich source of oxazole-containing metabolites.

  • Cyanobacteria: These photosynthetic bacteria are known to produce a variety of bioactive secondary metabolites, including oxazole alkaloids.

  • Tunicates (Sea Squirts): Various species of tunicates have been found to contain unique oxazole alkaloids.

  • Other Marine Invertebrates: A number of other marine invertebrates have also been identified as sources of these compounds.

The structural diversity of marine-derived oxazole alkaloids is vast, encompassing linear peptides, cyclic peptides, macrolides, and polyketides, many of which exhibit potent biological activities.

Quantitative Data

Table 1: Quantitative Data for this compound in Natural Sources

Natural SourcePlant/Organism PartConcentration (mg/g dry weight)Method of AnalysisReference
Lolium multiflorumNot ReportedData not availableNot available

Note: This table serves as a placeholder to highlight the current lack of quantitative data for this compound.

Table 2: Examples of Related Oxazole Alkaloids from Marine Sources

Alkaloid NameSource OrganismOrganism Type
Keramamide ATheonella sp.Sponge
Diazonamide ADiazona angulataTunicate
Haterumalide NAOkinawan spongeSponge
Mycalolide AMycale sp.Sponge
UlithiacyclamideLissoclinum patellaTunicate

Biosynthesis of this compound

The biosynthetic pathway of this compound has been investigated in Lolium multiflorum.[1] The pathway involves the incorporation of the amino acids phenylalanine and tyrosine.[1] Key intermediates in the biosynthesis have been identified as tyramine, cinnamic acid, p-coumaric acid, and caffeic acid.[1] The final steps of the pathway are believed to involve methylation.[1]

Annuloline_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid Tyrosine Tyrosine p_Coumaric_acid p-Coumaric acid Tyrosine->p_Coumaric_acid Tyramine Tyramine Tyrosine->Tyramine Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid Intermediate Oxazole Ring Formation Caffeic_acid->Intermediate Tyramine->Intermediate This compound This compound Intermediate->this compound Methylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed and validated experimental protocols specifically for the extraction and quantification of this compound are not extensively documented. However, based on general methodologies for the analysis of alkaloids in plant and marine samples, the following workflows can be proposed.

General Protocol for Extraction and Analysis of Alkaloids from Lolium Species

This protocol is a generalized procedure and would require optimization and validation for the specific analysis of this compound.

  • Sample Preparation: Dried and finely ground plant material of Lolium multiflorum is used as the starting material.

  • Extraction:

    • Maceration or Soxhlet extraction with a suitable organic solvent system (e.g., methanol, ethanol, or a mixture with water).

    • Acid-base extraction can be employed to selectively isolate alkaloids. The powdered plant material is first treated with an acidic solution (e.g., 1% HCl) to protonate the alkaloids, making them water-soluble. The aqueous extract is then basified (e.g., with NH4OH) to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Purification:

    • The crude extract is subjected to chromatographic techniques for purification.

    • Column chromatography using silica gel or alumina is a common first step.

    • Further purification can be achieved using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Analysis and Quantification:

    • The purified fractions are analyzed by analytical HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

    • Quantification would require the availability of a pure this compound standard for calibration.

Generalized Experimental Workflow for the Isolation of Oxazole Alkaloids from Marine Sponges

The isolation of oxazole alkaloids from marine sponges often involves a multi-step process to handle the complex mixture of metabolites.

Marine_Alkaloid_Isolation Start Marine Sponge Biomass Extraction Extraction (e.g., MeOH/DCM) Start->Extraction Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Extraction->Partitioning Crude_Fractions Crude Fractions Partitioning->Crude_Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Fractions->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC (C18 column) Fractions->HPLC Pure_Compound Pure Oxazole Alkaloid HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for isolating marine oxazole alkaloids.

Biological Activities and Signaling Pathways

While specific studies on the biological activities and signaling pathways of this compound are scarce, the broader class of oxazole alkaloids exhibits a wide range of pharmacological properties, suggesting potential areas of investigation for this compound.

Many marine-derived oxazole alkaloids have demonstrated potent:

  • Cytotoxic and Anticancer Activity: Some oxazole-containing compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific signaling pathways implicated often involve the modulation of key proteins in cell cycle regulation and apoptosis.

  • Anti-inflammatory Activity: Certain oxazole alkaloids have been found to inhibit inflammatory pathways, potentially through the downregulation of pro-inflammatory cytokines and enzymes.

  • Antimicrobial and Antiviral Activity: A number of oxazole alkaloids have shown inhibitory effects against various bacteria, fungi, and viruses.

Given these precedents, it is plausible that this compound may also possess interesting biological activities. Further research is imperative to elucidate its pharmacological profile and the underlying molecular mechanisms.

Conclusion and Future Directions

This compound remains an alkaloid of significant interest with a confirmed, yet poorly quantified, natural source in Lolium multiflorum. The vast structural and functional diversity of related oxazole alkaloids, particularly from marine environments, underscores the potential for the discovery of novel therapeutic agents. Key areas for future research on this compound include:

  • Development of validated analytical methods for the quantification of this compound in Lolium species.

  • Screening of other Lolium species and terrestrial plants for the presence of this compound.

  • Total synthesis of this compound to provide sufficient material for comprehensive biological evaluation.

  • In-depth investigation of the pharmacological activities of this compound and elucidation of its specific molecular targets and signaling pathways.

Addressing these research gaps will be crucial in unlocking the full potential of this compound and related oxazole alkaloids for applications in medicine and drug development.

References

Preliminary Studies on the Mechanism of Action of Annuloline: A Review of a Sparsely Explored Area

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are continually seeking novel compounds with therapeutic potential. Annuloline, a naturally occurring oxazole alkaloid, presents a chemical structure of interest. However, an in-depth review of publicly available scientific literature reveals a significant gap in our understanding of its mechanism of action. At present, there is a notable absence of preliminary studies detailing its specific biological activities, signaling pathways, and pharmacological effects.

This technical guide aims to provide a transparent overview of the current landscape of research surrounding this compound. While the core objective was to deliver a comprehensive analysis of its mechanism of action, the available data is insufficient to construct a detailed report with quantitative data, experimental protocols, and signaling pathway diagrams as originally intended.

This compound: A Chemical Snapshot

This compound is identified as a naturally occurring oxazole alkaloid with the chemical formula C₂₀H₁₉NO₄. Its structure belongs to the broad class of oxazole-containing compounds, which are known to exhibit a range of biological activities.

Biological Activity: A Field Ripe for Investigation

Similarly, searches for preliminary studies on alkaloids from Lolium multiflorum, the plant from which this compound has been isolated, did not yield specific information regarding this compound's mechanism of action. While a study on a different compound, an annulenol from Aconitum heterophyllum, indicated antimicrobial, cytotoxic, and antioxidant activities, it is crucial to note that this is a structurally distinct molecule from this compound, and its activities cannot be extrapolated.

The Path Forward: A Call for Foundational Research

The absence of concrete data on the mechanism of action of this compound underscores a significant opportunity for new research. Future investigations could be directed towards the following areas:

  • In vitro screening: To determine the cytotoxic, antimicrobial, anti-inflammatory, and other potential biological activities of this compound against various cell lines and pathogens.

  • Target identification studies: To identify the specific molecular targets and signaling pathways that this compound may modulate.

  • Preclinical studies: To evaluate the in vivo efficacy and safety profile of this compound in animal models.

Due to the lack of available data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams at this time. The following logical workflow diagram illustrates the necessary future steps to elucidate the mechanism of action of this compound.

G Figure 1: Proposed Research Workflow for this compound A This compound Compound (Known Structure) B In Vitro Screening (Cytotoxicity, Antimicrobial, etc.) A->B C Target Identification (Affinity Chromatography, etc.) B->C D Signaling Pathway Analysis (Western Blot, Kinase Assays, etc.) C->D E Preclinical In Vivo Studies (Animal Models) D->E F Elucidation of Mechanism of Action E->F

Annuloline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annuloline, a naturally occurring oxazole alkaloid, represents a unique chemical scaffold with potential biological significance. This technical guide provides a comprehensive overview of its core chemical and biosynthetic characteristics. While specific experimental data on the bioactivity of this compound remains limited, this document serves as a foundational resource for researchers interested in exploring its therapeutic or agrochemical potential. The guide summarizes its key chemical identifiers, details its known biosynthetic pathway, and discusses the broader context of oxazole alkaloids' biological activities, thereby highlighting opportunities for future research and development.

Chemical Identity of this compound

This compound is a distinct heterocyclic compound characterized by an oxazole ring functionalized with substituted phenyl and ethenyl groups. A thorough understanding of its chemical identity is paramount for any research or drug development endeavor. The following table summarizes the key chemical identifiers for this compound.

Identifier TypeValueCitation
CAS Number 3988-51-0[1][2][3]
IUPAC Name 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole[3]
Chemical Formula C20H19NO4[2]
Molecular Weight 337.37 g/mol [2]
Canonical SMILES COC1=CC=C(C=C1)C2=CN=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC[3]
InChI Key VGJRJYYLGKAWDE-VZUCSPMQSA-N[1][4]
Synonyms 2-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)oxazole; Oxazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-[2][4]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated, revealing its origins from common amino acid precursors. Phenylalanine and tyrosine are specifically incorporated into the this compound structure. The pathway involves several key intermediates, including tyramine, cinnamic acid, p-coumaric acid, and caffeic acid. A notable feature of this biosynthetic sequence is that methylation occurs at a late stage.

Annuloline_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Tyrosine Tyrosine p_Coumaric_Acid p-Coumaric Acid Tyrosine->p_Coumaric_Acid Tyramine Tyramine Tyrosine->Tyramine Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Intermediate Oxazole Ring Formation Caffeic_Acid->Intermediate Tyramine->Intermediate This compound This compound Intermediate->this compound Late-stage Methylation

Fig. 1: Biosynthetic pathway of this compound.

Biological Context and Research Opportunities

While specific experimental studies detailing the biological activities of this compound are not extensively available in the current literature, the broader class of oxazole-containing natural products exhibits a wide range of significant biological effects. These include antibacterial, antifungal, antiviral, antimalarial, and cytotoxic activities. The oxazole moiety is a key structural feature in a number of bioactive compounds, contributing to their stability and ability to interact with biological targets.

The lack of specific quantitative data for this compound presents a clear opportunity for further research. High-throughput screening of this compound against various cell lines and microbial strains could uncover novel biological activities. Furthermore, its unique chemical structure makes it an interesting candidate for synthetic modification to create analogs with potentially enhanced or novel therapeutic properties.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently published. However, researchers can adapt established methodologies for assessing the bioactivities of related oxazole alkaloids. The following outlines a general experimental workflow that could be employed for the initial screening of this compound.

Annuloline_Screening_Workflow cluster_screening Biological Activity Screening Antimicrobial Antimicrobial Assays (MIC/MBC) Data_Analysis Data Analysis and Hit Identification Antimicrobial->Data_Analysis Cytotoxicity Cytotoxicity Assays (IC50) Cytotoxicity->Data_Analysis Antiviral Antiviral Assays (Plaque Reduction) Antiviral->Data_Analysis Annuloline_Sample This compound Sample Annuloline_Sample->Antimicrobial Annuloline_Sample->Cytotoxicity Annuloline_Sample->Antiviral

Fig. 2: General workflow for biological screening.

A. Antimicrobial Assays (Minimum Inhibitory Concentration/Minimum Bactericidal Concentration):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Incubate the plates under appropriate conditions (temperature, time).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits microbial growth.

  • To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of wells showing no growth onto fresh agar plates and incubate. The MBC is the lowest concentration that results in no growth on the subculture plates.

B. Cytotoxicity Assays (IC50 Determination):

  • Seed cultured human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

  • Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

  • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Conclusion

This compound remains a molecule of interest with a well-defined chemical structure and biosynthetic pathway. While its specific biological activities are yet to be thoroughly investigated, its classification as an oxazole alkaloid suggests potential for a range of biological effects. This guide provides the foundational chemical and biosynthetic information necessary to stimulate and support future research into this intriguing natural product. The outlined experimental workflows offer a starting point for the systematic evaluation of its therapeutic potential. Further investigation into this compound is warranted and could lead to the discovery of novel lead compounds for drug development.

References

Annuloline: An Obscure Alkaloid with Limited Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Annuloline, an oxazole alkaloid with the chemical formula C₂₀H₁₉NO₄, is a naturally occurring compound primarily isolated from the roots of Italian Ryegrass (Lolium multiflorum). Despite its identification and established chemical structure, a comprehensive review of the scientific literature reveals a significant scarcity of in-depth research into its biological activities, mechanism of action, and potential therapeutic applications. This lack of extensive investigation limits the current understanding of this compound to its basic chemical properties and its role as a biomarker in plant science.

Chemical and Physical Properties

This compound is characterized as a weak base that is sparingly soluble in water. One of its most notable properties is its strong fluorescence under ultraviolet (UV) light, emitting a distinct blue color. This characteristic has been historically utilized as a rapid method to differentiate between seeds of annual (Lolium multiflorum) and perennial (Lolium perenne) ryegrass, as this compound is predominantly found in the former.

PropertyValueSource
Molecular FormulaC₂₀H₁₉NO₄PubChem
Molecular Weight337.37 g/mol PubChem
AppearanceNot Reported-
SolubilitySparingly soluble in water[1]
Key FeatureStrong blue fluorescence under UV light[1][2]

Biosynthesis

The biosynthetic pathway of this compound has been partially elucidated. Early studies have indicated that its precursors are β-hydroxyphenylethylamine and a substituted cinnamic acid.[1] This suggests a biosynthetic route involving the condensation and subsequent modification of these precursor molecules to form the characteristic oxazole ring structure of this compound.

A simplified representation of the proposed biosynthetic origin of this compound is presented below.

Annuloline_Biosynthesis cluster_precursors Precursors beta-hydroxyphenylethylamine beta-hydroxyphenylethylamine Biosynthetic Pathway Biosynthetic Pathway beta-hydroxyphenylethylamine->Biosynthetic Pathway Substituted Cinnamic Acid Substituted Cinnamic Acid Substituted Cinnamic Acid->Biosynthetic Pathway This compound This compound Biosynthetic Pathway->this compound

Caption: Proposed biosynthetic precursors of this compound.

Experimental Protocols

Biological Activity and Signaling Pathways

A thorough review of published research reveals a significant gap in the understanding of this compound's biological activity. There is no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, to characterize its effects on any biological system. Furthermore, no studies have been conducted to investigate the mechanism of action of this compound or to identify any signaling pathways that it may modulate. The physiological role of this compound in its native plant, Lolium multiflorum, also remains unknown.[1]

Future Research Directions

The current state of knowledge on this compound presents a clear opportunity for further scientific inquiry. Future research could focus on the following areas:

  • Development of robust isolation and synthetic protocols: Establishing reliable methods for obtaining pure this compound is a critical first step for enabling further research.

  • Screening for biological activity: A broad-based screening of this compound against various cell lines and biological targets could uncover potential therapeutic applications.

  • Investigation of its mechanism of action: Should any biological activity be identified, subsequent studies could focus on elucidating the molecular mechanisms and signaling pathways involved.

  • Elucidation of its role in plant physiology: Understanding the function of this compound in Lolium multiflorum could provide insights into plant-alkaloid interactions and their ecological significance.

References

Initial Screening of Annuloline: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel heterocyclic compounds will find a notable scarcity of public data on the biological activity of Annuloline. Despite its classification as an oxazole, a chemical class known for a wide range of pharmacological effects, specific details regarding the initial biological screening of this compound remain largely unpublished in peer-reviewed literature.

This compound, chemically identified as 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole with CAS number 3988-51-0, belongs to the broader group of oxazole derivatives.[1] This class of compounds is the subject of extensive research in medicinal chemistry, with many derivatives showing promise as anticancer agents.[2][3][4] However, specific data elucidating the bioactivity of this compound itself is extremely limited.

Antifungal Activity: A Singular Mention

The sole specific biological activity mentioned for this compound in the available literature is a reference to it possessing "Antifungal" properties.[5] This information is presented in an encyclopedic context of traditional Chinese medicines and lacks supporting experimental data, such as the fungal species tested, minimum inhibitory concentrations (MICs), or the methodology used for the screening. Without this crucial information, it is not possible to conduct a thorough evaluation or comparison of its antifungal potential.

The Broader Context: Biological Potential of Oxazole Derivatives

The oxazole core is a key pharmacophore in many biologically active molecules. Research into structurally related compounds provides a hypothetical framework for the potential activities of this compound. Various oxazole derivatives have been reported to exhibit a range of biological effects, including:

  • Anticancer Activity: This is the most extensively studied area for oxazole derivatives.[2][3][4] Mechanisms of action for different analogues include the inhibition of critical cellular targets such as STAT3, tubulin, and DNA topoisomerases.[2][6]

  • Antimicrobial and Antinematodal Activity: Some oxazole derivatives have been investigated for their effects on bacteria, fungi, and nematodes.[7][8] For instance, 5-(4'-Methoxyphenyl)-oxazole was identified as an inhibitor of the hatch and growth of Caenorhabditis elegans.[7]

Data Unavailability and Future Directions

A comprehensive search of scientific databases and patent literature did not yield any quantitative data from initial biological screenings of this compound. This includes a lack of information on:

  • Cytotoxicity Screening: No IC50 values against any cancer or normal cell lines are publicly available.

  • Mechanism of Action Studies: There is no published research on the specific molecular targets or signaling pathways modulated by this compound.

  • Detailed Experimental Protocols: Methodologies for any biological assays performed with this compound have not been published.

This absence of data precludes the creation of a detailed technical guide with comparative data tables and workflow visualizations as initially intended. The singular mention of antifungal activity, while intriguing, requires substantial experimental validation.

For researchers interested in this molecule, the logical next step would be to perform a comprehensive initial biological screening. A proposed workflow for such a screening is outlined below.

Proposed Initial Screening Workflow

A logical workflow for the initial biological screening of this compound would involve a tiered approach, starting with broad cytotoxicity screening and moving towards more specific assays based on the initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays (if cytotoxic) cluster_2 Phase 2: Alternative Screening (if not cytotoxic) A Compound Acquisition (this compound) B Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) - Panel of Cancer Cell Lines - Normal Cell Line (e.g., fibroblasts) A->B C Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) B->C Hit Identification D Cell Cycle Analysis (Flow Cytometry) B->D Hit Identification F Antimicrobial Assays - Antifungal (MIC determination) - Antibacterial B->F No Significant Cytotoxicity G Other Phenotypic Screens (e.g., Anti-inflammatory, Antiviral) B->G No Significant Cytotoxicity E Target Deconvolution (preliminary) (e.g., Kinase profiling, Pathway analysis) C->E D->E

Caption: Proposed workflow for the initial biological screening of this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Annuloline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annuloline, a naturally occurring oxazole alkaloid, has drawn interest from the scientific community due to its potential biological activities. This document provides detailed application notes and protocols for the total synthesis of this compound. A primary focus is a highly efficient, four-step synthesis from propenylcatechol, a renewable starting material derivable from lignin. For comparative purposes, a classical approach is also outlined. This guide includes detailed experimental procedures, quantitative data, and visual diagrams of the synthetic pathways to aid researchers in the replication and further exploration of this compound synthesis.

Introduction

This compound is a 2,5-disubstituted oxazole with the chemical name 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole[1]. The development of efficient and sustainable synthetic routes to this compound is of significant interest for enabling further investigation of its pharmacological properties. Recent advancements have demonstrated a remarkably efficient synthesis utilizing a lignin-derived starting material, highlighting a green chemistry approach to natural product synthesis.

Strategic Overview of this compound Total Synthesis

Two primary strategies for the total synthesis of this compound are presented:

  • Strategy 1: Lignin-Derived Propenylcatechol Approach. A highly efficient and sustainable four-step synthesis recently reported by Wang and Song (2022) utilizes propenylcatechol, which can be obtained from the hydrogenolysis of catechyl lignin (C-lignin)[2]. This approach boasts a high overall yield and atom economy.

  • Strategy 2: Classical Convergent Synthesis. This route employs a more traditional convergent approach, building the oxazole core from readily available aromatic aldehydes and amino acids. While potentially longer and with a lower overall yield, this strategy relies on well-established and robust chemical transformations.

Quantitative Data Summary

The following table summarizes the quantitative data for the two presented total synthesis strategies for this compound, allowing for a direct comparison of their efficiencies.

Parameter Strategy 1: Propenylcatechol Approach Strategy 2: Classical Convergent Synthesis
Starting Materials Propenylcatechol, 4-Methoxyphenylglyoxal3,4-Dimethoxybenzaldehyde, 4-Methoxyphenylglycine
Number of Steps 45
Overall Yield 81%[2]Estimated 30-40%
Key Reactions Oxidative Cleavage, Amidation, CyclodehydrationAzlactone Synthesis, Oxidation, Esterification, Decarboxylation
Advantages High overall yield, sustainable starting materialUtilizes common starting materials, well-established reactions
Disadvantages Relies on the availability of propenylcatecholMore steps, lower overall yield

Experimental Protocols

Strategy 1: Total Synthesis from Propenylcatechol

This four-step synthesis provides an efficient route to this compound with a remarkable 81% overall yield[2].

Logical Workflow for Strategy 1

Propenylcatechol Propenylcatechol Intermediate1 3,4-Dihydroxybenzaldehyde Propenylcatechol->Intermediate1 Oxidative Cleavage Intermediate2 N-(3,4-Dihydroxybenzoyl)-4-methoxyphenylglycine Intermediate1->Intermediate2 Amidation This compound This compound Intermediate2->this compound Cyclodehydration & Methylation Aldehyde 3,4-Dimethoxybenzaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone AminoAcid 4-Methoxyphenylglycine AminoAcid->Azlactone Erlenmeyer-Plöchl Reaction OxazoleEster Oxazole Ester Intermediate Azlactone->OxazoleEster Oxidation & Esterification This compound This compound OxazoleEster->this compound Decarboxylation & Wittig Reaction

References

Application Notes and Protocols for the Extraction of Annuloline from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annuloline is an oxazole alkaloid first isolated from the roots of annual ryegrass, Lolium multiflorum.[1][2] Like many alkaloids, it is a nitrogen-containing compound with potential biological activity, making it a subject of interest for phytochemical and pharmacological research. These application notes provide a detailed protocol for the extraction and purification of this compound from plant material, based on established principles of alkaloid extraction.

Data Presentation

The following table summarizes the key parameters for the extraction of this compound from Lolium multiflorum roots. These values are illustrative and may require optimization for specific laboratory conditions and plant material batches.

ParameterValue/RangeNotes
Plant Material Dried and powdered roots of Lolium multiflorumGrinding to a fine powder increases the surface area for efficient extraction.
Pre-treatment Defatting with a non-polar solvent (e.g., hexane)Recommended to remove lipids that can interfere with subsequent extraction and purification steps.
Extraction Solvent Methanol or EthanolPolar solvents are generally effective for extracting alkaloids.
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)A higher ratio can improve extraction efficiency but may require more solvent for processing.
Extraction Method Maceration or Soxhlet extractionMaceration is simpler, while Soxhlet extraction is generally more efficient but requires specialized equipment.
Extraction Temperature Room temperature (Maceration) or boiling point of the solvent (Soxhlet)Higher temperatures can increase extraction kinetics but may risk degradation of thermolabile compounds.
Extraction Time 24-48 hours (Maceration) or 6-12 hours (Soxhlet)The optimal time should be determined by monitoring the extraction progress.
pH Adjustment Basification of the plant material or extract with a weak base (e.g., sodium carbonate or ammonia solution) to pH 8-10This step is crucial to liberate the free alkaloid base, which is more soluble in organic solvents.
Purification Acid-base extraction followed by column chromatographyA multi-step purification is necessary to isolate this compound from other co-extracted compounds.
Expected Yield Highly variableThe yield of this compound will depend on the plant material, extraction method, and purification efficiency.

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from the roots of Lolium multiflorum.

Plant Material Preparation
  • Harvesting and Drying: Collect fresh roots of Lolium multiflorum. Clean the roots thoroughly to remove soil and other debris. Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) until they are brittle.

  • Grinding: Grind the dried roots into a fine powder using a mechanical grinder or a mortar and pestle. A finer powder provides a larger surface area for solvent penetration and improves extraction efficiency.

  • Defatting (Optional but Recommended): To remove interfering lipids, pre-extract the powdered root material with a non-polar solvent such as hexane. This can be done by maceration or in a Soxhlet apparatus for 4-6 hours. Discard the hexane extract and air-dry the defatted plant material.

Extraction of Crude this compound

This protocol describes a standard maceration procedure.

  • Maceration: Weigh the powdered and defatted plant material. Place it in a large Erlenmeyer flask.

  • Solvent Addition: Add methanol or ethanol to the flask at a solvent-to-solid ratio of approximately 15:1 (v/w).

  • Basification: Add a sufficient amount of a weak base, such as 10% sodium carbonate solution or a dilute ammonia solution, to adjust the pH of the slurry to approximately 9-10. This converts the alkaloid salts present in the plant tissue into their free base form, which is more soluble in organic solvents.

  • Extraction: Seal the flask and macerate the mixture for 24-48 hours at room temperature with occasional agitation or continuous stirring.

  • Filtration: After maceration, filter the mixture through cheesecloth or filter paper to separate the plant debris from the liquid extract.

  • Re-extraction: Repeat the maceration process with the plant residue at least two more times with fresh solvent to ensure exhaustive extraction of the alkaloids.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of this compound

A classic acid-base extraction followed by chromatographic separation is effective for purifying alkaloids like this compound.

  • Acid-Base Extraction: a. Dissolve the crude extract in a 5% hydrochloric acid solution. This will convert the basic this compound into its water-soluble salt form. b. Transfer the acidic solution to a separatory funnel and wash it with a non-polar solvent like dichloromethane or diethyl ether to remove neutral and acidic impurities. Discard the organic layer. c. Basify the aqueous layer by adding a weak base (e.g., sodium carbonate solution) dropwise until the pH reaches 9-10. This will precipitate the free this compound base. d. Extract the aqueous solution multiple times with a water-immiscible organic solvent such as dichloromethane or chloroform. The this compound will move into the organic phase. e. Combine the organic extracts, wash with distilled water, and then dry over anhydrous sodium sulfate. f. Filter and evaporate the solvent under reduced pressure to obtain a purified, crude this compound fraction.

  • Column Chromatography: a. Prepare a silica gel column using a suitable solvent system. The polarity of the solvent system will need to be optimized, but a gradient of chloroform and methanol is a good starting point. b. Dissolve the purified crude this compound fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with the solvent system, gradually increasing the polarity. d. Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light, as this compound is known to fluoresce). e. Combine the fractions containing pure this compound and evaporate the solvent to yield the isolated compound.

Visualizations

Experimental Workflow for this compound Extraction

Annuloline_Extraction_Workflow plant_material Lolium multiflorum Roots drying Drying plant_material->drying grinding Grinding drying->grinding defatting Defatting (Hexane) grinding->defatting extraction Solvent Extraction (Methanol/Ethanol + Base) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base purified_fraction Purified Fraction acid_base->purified_fraction chromatography Column Chromatography purified_fraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Generalized Alkaloid Biosynthetic Pathway

Alkaloid_Biosynthesis amino_acids Amino Acids (e.g., Tryptophan, Tyrosine) decarboxylation Decarboxylation amino_acids->decarboxylation Decarboxylases amines Biogenic Amines decarboxylation->amines mannich Mannich Reaction amines->mannich shiff_base Schiff Base Formation mannich->shiff_base alkaloid_backbone Alkaloid Backbone shiff_base->alkaloid_backbone modifications Enzymatic Modifications (Hydroxylation, Methylation, etc.) alkaloid_backbone->modifications final_alkaloid Diverse Alkaloids (e.g., this compound) modifications->final_alkaloid

Caption: A simplified overview of alkaloid biosynthesis from amino acid precursors.

References

Application Notes: Annuloline F1 as a Novel Fluorescent Marker for Cytoplasmic Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Annuloline F1 is a novel, hypothetical fluorescent marker derived from the this compound scaffold, an oxazole-based alkaloid. Its chemical structure, featuring an extended π-conjugated system, has been theoretically optimized to exhibit favorable photophysical properties for live-cell imaging. These application notes provide an overview of the hypothetical characteristics of this compound F1 and detailed protocols for its use in cellular imaging applications. As this compound is not yet established as a fluorescent marker, this document serves as a prospective guide for researchers interested in the potential of this new class of fluorophores.

Principle

This compound F1 is a lipophilic molecule that readily crosses the plasma membrane of living cells. Its amphipathic nature is predicted to allow for its accumulation within the cytoplasm, effectively staining the cytosol with minimal localization in the nucleus or other organelles. Upon excitation with an appropriate light source, this compound F1 emits a bright, stable fluorescent signal, enabling the visualization of cytoplasmic dynamics and cell morphology.

Data Presentation

The photophysical properties of this compound F1 have been extrapolated based on the known characteristics of similar oxazole-based fluorophores. The following table summarizes the key quantitative data for this hypothetical fluorescent marker.

PropertyValue
Excitation Maximum (λex)495 nm
Emission Maximum (λem)520 nm
Molar Extinction Coefficient75,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield0.85
Fluorescence Lifetime~3.5 ns
Stokes Shift25 nm
Optimal Excitation Source488 nm laser line
Recommended Emission Filter510-550 nm bandpass
PhotostabilityHigh
CytotoxicityLow at working concentrations

Experimental Protocols

1. Reagent Preparation

  • This compound F1 Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound F1 in anhydrous dimethyl sulfoxide (DMSO).

    • Note: this compound F1 is light-sensitive. Store the stock solution at -20°C, protected from light.

2. Cell Culture and Staining

  • Cell Seeding: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture them to the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: Dilute the 1 mM this compound F1 stock solution in a serum-free cell culture medium to a final working concentration of 1-5 µM.

    • Note: The optimal concentration may vary depending on the cell type. It is recommended to perform a concentration gradient to determine the ideal staining concentration with minimal cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

    • Add the this compound F1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or a complete cell culture medium to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium) to the cells. The cells are now ready for fluorescence imaging.

3. Fluorescence Microscopy and Image Acquisition

  • Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for this compound F1 (e.g., a standard FITC/GFP filter set).

  • Excitation: Excite the stained cells using a 488 nm laser line or a corresponding light source.

  • Emission Detection: Collect the emitted fluorescence using a bandpass filter centered around 520 nm (e.g., 510-550 nm).

  • Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS or EMCCD). Adjust the exposure time and laser power to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_staining Cell Staining Protocol cluster_imaging Image Acquisition prep_stock Prepare 1 mM this compound F1 Stock in DMSO prep_stain Dilute Stock to 1-5 µM in Serum-Free Medium prep_stock->prep_stain stain_cells Incubate with this compound F1 (15-30 min, 37°C) prep_stain->stain_cells seed_cells Seed Cells on Imaging Dish wash1 Wash Cells with PBS seed_cells->wash1 wash1->stain_cells wash2 Wash Cells 2-3x with PBS/Medium stain_cells->wash2 add_buffer Add Imaging Buffer wash2->add_buffer setup_microscope Set up Microscope (488 nm Excitation, 510-550 nm Emission) add_buffer->setup_microscope acquire_image Acquire Fluorescent Images setup_microscope->acquire_image

Application Note: Synthesis and Structure-Activity Relationship of Annuloline Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

Annuloline, a novel heterocyclic scaffold, presents a promising starting point for the development of new therapeutic agents. This document outlines a comprehensive, albeit hypothetical, strategy for the synthesis of this compound derivatives and the subsequent exploration of their structure-activity relationships (SAR) as potential inhibitors of a key oncogenic protein. Due to the limited publicly available data on this compound, this application note serves as a foundational guide for researchers and drug development professionals to initiate discovery programs based on this scaffold. The protocols herein describe a proposed synthetic route to generate a focused library of derivatives and the methodologies for their biological evaluation.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Heterocyclic compounds are of particular interest due to their diverse chemical properties and ability to interact with a wide range of biological targets. This compound, a molecule containing an oxazole core, represents an underexplored scaffold. This document proposes a research program aimed at synthesizing a series of this compound derivatives and evaluating their biological activity to establish a preliminary structure-activity relationship (SAR). The hypothetical target for this study is a protein kinase implicated in cancer progression, a common target for heterocyclic small molecules.

Proposed Synthesis of this compound Derivatives

A plausible synthetic strategy for this compound and its derivatives can be conceptualized based on established organic chemistry principles. The core of this proposed synthesis involves the construction of the oxazole ring, followed by modifications of the peripheral phenyl rings.

General Synthetic Scheme

The proposed synthesis commences with the acylation of a substituted phenacyl amine with a substituted benzoic acid to form an amide intermediate. This intermediate can then undergo cyclodehydration to yield the central oxazole ring of the this compound scaffold. Subsequent modifications, such as demethylation or introduction of other functional groups on the phenyl rings, can be performed to generate a library of derivatives.

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Intermediates & Products Substituted Phenacyl Amine Substituted Phenacyl Amine Acylation Acylation Substituted Phenacyl Amine->Acylation Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->Acylation Amide Intermediate Amide Intermediate Acylation->Amide Intermediate Cyclodehydration Cyclodehydration This compound Scaffold This compound Scaffold Cyclodehydration->this compound Scaffold Post-synthesis Modification Post-synthesis Modification This compound Derivatives This compound Derivatives Post-synthesis Modification->this compound Derivatives Amide Intermediate->Cyclodehydration This compound Scaffold->Post-synthesis Modification

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

Materials:

  • Substituted phenacyl amine hydrochloride

  • Substituted benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Formation: Dissolve the substituted phenacyl amine hydrochloride (1.0 eq) and substituted benzoic acid (1.1 eq) in DCM. Add DCC (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide intermediate by column chromatography on silica gel.

  • Cyclodehydration: Reflux the purified amide intermediate (1.0 eq) in a solution of phosphorus oxychloride (5.0 eq) in toluene for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the this compound scaffold.

Protocol 2: Derivative Synthesis (Example: Demethylation)

Materials:

  • This compound scaffold

  • Boron tribromide (BBr₃)

  • DCM

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound scaffold (1.0 eq) in DCM and cool to -78°C.

  • Add a 1M solution of BBr₃ in DCM (3.0 eq) dropwise.

  • Stir the reaction at -78°C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of methanol at 0°C.

  • Wash the mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the demethylated this compound derivative.

Structure-Activity Relationship (SAR) Study

The following table presents a hypothetical SAR for a series of this compound derivatives against a target protein kinase. The activity is reported as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR1 Group (para-position of phenyl ring A)R2 Group (meta-position of phenyl ring B)R3 Group (para-position of phenyl ring B)IC₅₀ (nM)Lipinski's Rule of 5 Violations
ANN-001-OCH₃-OCH₃-OCH₃5000
ANN-002-OH-OCH₃-OCH₃2500
ANN-003-OCH₃-OH-OCH₃3000
ANN-004-OCH₃-OCH₃-OH1500
ANN-005-F-OCH₃-OCH₃4500
ANN-006-OCH₃-OCH₃-F1200
ANN-007-OH-OCH₃-OH800
ANN-008-NH₂-OCH₃-OCH₃6000
Interpretation of Hypothetical SAR Data
  • Role of Hydroxyl Groups: The conversion of methoxy groups to hydroxyl groups (ANN-002, ANN-003, ANN-004) generally leads to an increase in potency. This suggests a potential hydrogen bond interaction with the kinase's active site. The most significant increase in activity is observed when the para-position of phenyl ring B is substituted with a hydroxyl group (ANN-004), indicating this position is critical for binding. The di-hydroxy derivative (ANN-007) shows the highest potency, likely due to multiple hydrogen bonding opportunities.

  • Effect of Halogenation: The introduction of a fluorine atom at the para-position of phenyl ring A (ANN-005) results in a slight decrease in activity, while substitution at the para-position of phenyl ring B (ANN-006) enhances potency. This suggests that the electronic properties and size of the substituent at this position are important for optimal interaction.

  • Impact of Amino Group: The introduction of an amino group (ANN-008) leads to a decrease in activity, possibly due to unfavorable steric or electronic interactions within the binding pocket.

G cluster_0 This compound Core cluster_1 Substitutions cluster_2 Biological Activity This compound This compound R1 (-OH) R1 (-OH) This compound->R1 (-OH) H-bond donor R3 (-OH) R3 (-OH) This compound->R3 (-OH) Key H-bond donor R3 (-F) R3 (-F) This compound->R3 (-F) Favorable electronics R1 (-NH2) R1 (-NH2) This compound->R1 (-NH2) Unfavorable interaction Increased Potency Increased Potency R1 (-OH)->Increased Potency R3 (-OH)->Increased Potency R3 (-F)->Increased Potency Decreased Potency Decreased Potency R1 (-NH2)->Decreased Potency

Caption: Hypothetical structure-activity relationship for this compound derivatives.

Conclusion

This application note provides a theoretical framework for the synthesis and SAR-driven optimization of this compound derivatives as potential therapeutic agents. The proposed synthetic protocols are robust and adaptable for the creation of a diverse chemical library. The hypothetical SAR data highlights key structural modifications that could enhance biological activity. Researchers in drug discovery are encouraged to use this document as a starting point for their investigations into the therapeutic potential of the this compound scaffold. Further studies will be necessary to validate these hypotheses and to fully elucidate the mechanism of action of these novel compounds.

Application Notes & Protocols for Protein and Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

An important introductory note: The term "annuloline" does not correspond to a recognized chemical entity or labeling technique in the field of protein and nucleic acid bioconjugation according to established scientific literature. It is possible that this term is a misspelling, a proprietary name not in wide circulation, or a misunderstanding of existing terminology.

Therefore, this document provides detailed application notes and protocols for widely practiced and well-documented labeling techniques that are fundamental to research in molecular biology, drug development, and diagnostics. The principles, protocols, and data presented here are representative of common bioconjugation strategies used for proteins and nucleic acids.

This document provides researchers, scientists, and drug development professionals with a detailed overview of common covalent labeling techniques for proteins and nucleic acids.

Section 1: Site-Specific Protein Labeling via Thiol-Reactive Chemistry

A prevalent method for site-specific protein labeling involves the reaction of maleimide-functionalized reagents with the thiol group of cysteine residues. Cysteine is a relatively rare amino acid, allowing for precise, site-specific labeling when its position is known or has been genetically engineered.[1][2]

Quantitative Data for Thiol-Reactive Labeling

The efficiency and stoichiometry of labeling are critical parameters. The Degree of Labeling (DOL), which is the average number of dye molecules per protein, is a key quantitative metric.

Protein TargetLabeling ReagentMolar Excess of DyeReaction Time (hours)Achieved DOL (Dye:Protein)Reference
IgG AntibodyCF® Dye Maleimide10-20 fold24-8Biotium Protocol
CTPR3 (1-104 fragment)ATTO 488-maleimide2 fold2~1.0 (90% yield)[3]
Monoclonal AntibodyMaleimide-DOTANot SpecifiedNot SpecifiedNot Specified[2]

Table 1: Summary of quantitative data for thiol-reactive protein labeling.

Experimental Protocol: Maleimide Labeling of an IgG Antibody

This protocol is adapted from standard procedures for labeling IgG antibodies with maleimide-functionalized fluorescent dyes.[4][5]

Materials:

  • IgG antibody solution (1-10 mg/mL in PBS, pH 7.2-7.4)

  • Dye-Maleimide (e.g., CF® Dye Maleimide)

  • Anhydrous DMSO

  • TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for disulfide reduction)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.

Procedure:

  • Antibody Preparation:

    • Dissolve the IgG antibody in the reaction buffer to a concentration of 50-100 µM (approximately 7.5-15 mg/mL).

  • Optional Disulfide Bond Reduction:

    • To increase the number of available thiol groups, disulfide bonds within the antibody can be partially reduced.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30 minutes at room temperature. This step should be performed in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the thiols.[4][5]

  • Dye Preparation:

    • Allow the vial of dye-maleimide to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the dye-maleimide in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye-maleimide stock solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Purification of the Labeled Antibody:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute the labeled antibody using PBS buffer. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the specific dye.

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

Workflow Diagram

Maleimide_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Antibody IgG Antibody in Buffer Reduction Optional: Reduce with TCEP (30 min) Antibody->Reduction Add TCEP Dye_Stock Dye-Maleimide in DMSO Labeling Incubate Antibody + Dye (2 hours) Dye_Stock->Labeling Add Dye Reduction->Labeling Purification Purify via Size-Exclusion Chromatography Labeling->Purification Reaction Mixture Analysis Calculate DOL (Spectrophotometry) Purification->Analysis Purified Conjugate Final_Product Labeled Antibody Analysis->Final_Product

Caption: Workflow for maleimide-based labeling of IgG antibodies.

Section 2: Labeling of Nucleic Acids via Aminoallyl Incorporation

A versatile and widely used method for labeling nucleic acids (DNA and RNA) is a two-step chemoenzymatic process. First, an aminoallyl-modified nucleotide (e.g., aminoallyl-dUTP) is incorporated into the nucleic acid during enzymatic synthesis (e.g., PCR, reverse transcription). Subsequently, the introduced primary amine group is chemically labeled with an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester.[6]

Quantitative Data for Aminoallyl-Based Labeling

The efficiency of this two-step process depends on both the enzymatic incorporation of the modified nucleotide and the subsequent chemical labeling reaction.

Nucleic Acid TypeLabeling MethodAmine-Reactive DyeLabeling TimeKey OutcomeReference
DNAEnzymatic incorporation of aminoallyl-dUTP followed by NHS-ester dyeAlexa Fluor Dyes15 minutes (chemical step)Uniform and consistent labeling[6]
RNAEnzymatic incorporation of aminoallyl-UTP followed by NHS-ester dyeVariousNot SpecifiedSite-specific labeling[7]

Table 2: Summary of quantitative data for two-step nucleic acid labeling.

Experimental Protocol: Two-Step Labeling of DNA Probes

This protocol describes the generation of a fluorescently labeled DNA probe using PCR to incorporate aminoallyl-dUTP, followed by labeling with an amine-reactive dye.

Materials:

  • DNA template

  • PCR primers

  • Taq DNA polymerase and reaction buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • Aminoallyl-dUTP (aa-dUTP)

  • Amine-reactive fluorescent dye (NHS ester)

  • DMSO or DMF for dissolving the dye

  • Purification columns or kits for PCR products and labeled DNA

Procedure:

Part 1: Enzymatic Incorporation of Aminoallyl-dUTP

  • Set up PCR Reaction:

    • Prepare a PCR master mix containing the DNA template, primers, Taq polymerase, and reaction buffer.

    • For the nucleotide mix, use a modified ratio of dTTP to aa-dUTP (e.g., 2:1 or 1:1 ratio of dTTP:aa-dUTP) along with the standard concentrations of dATP, dCTP, and dGTP.

  • Perform PCR:

    • Run the PCR amplification using standard thermal cycling conditions appropriate for the template and primers.

  • Purify the Aminoallyl-Modified DNA:

    • Purify the PCR product to remove unincorporated nucleotides and primers. A standard PCR purification kit is suitable for this step.

Part 2: Chemical Labeling with Amine-Reactive Dye

  • Prepare the Dye:

    • Dissolve the amine-reactive NHS-ester dye in a suitable organic solvent like DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Resuspend the purified aminoallyl-DNA in a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add the dissolved amine-reactive dye to the DNA solution. The amount of dye to add may require optimization, but a starting point is a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purify the Labeled DNA:

    • Purify the labeled DNA from the unreacted dye using a DNA purification kit or ethanol precipitation.

  • Quantify Labeled DNA:

    • Measure the absorbance at 260 nm (for DNA) and the absorbance maximum of the dye to determine the concentration of the DNA and the efficiency of labeling.

Workflow Diagram

Nucleic_Acid_Labeling_Workflow cluster_enzymatic Enzymatic Incorporation cluster_chemical Chemical Labeling PCR_Setup Setup PCR with aminoallyl-dUTP PCR_Run Run PCR Amplification PCR_Setup->PCR_Run PCR_Purify Purify PCR Product PCR_Run->PCR_Purify Labeling_Reaction Incubate with Amine-Reactive Dye PCR_Purify->Labeling_Reaction Aminoallyl-DNA Final_Purification Purify Labeled DNA Labeling_Reaction->Final_Purification Final_Product Labeled DNA Probe Final_Purification->Final_Product

Caption: Two-step workflow for labeling nucleic acids.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Annuloline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Annuloline and its Potential as a Bioactive Compound

This compound is a natural product with a defined chemical structure (C20H19NO4).[1] While comprehensive biological activity data for this compound is not widely available, related compounds, such as annulenol isolated from Aconitum heterophyllum, have demonstrated cytotoxic and antiproliferative activity against cell lines, including the A549 lung cancer cell line.[2] This suggests that this compound and its analogs represent a potential source of novel bioactive molecules for drug discovery.

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[3][4][5] Given the preliminary evidence of antiproliferative effects of related compounds, a logical approach is to screen this compound against key signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/mTOR pathway, which is frequently dysregulated in various cancers and is a validated target for therapeutic intervention.[6][7]

These application notes provide a detailed protocol for a hypothetical high-throughput screening assay designed to evaluate this compound as a potential inhibitor of the PI3K/mTOR signaling pathway.

Signaling Pathway of Interest: PI3K/mTOR

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. The diagram below illustrates a simplified representation of this pathway.

PI3K_mTOR_Pathway Simplified PI3K/mTOR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth EIF4EBP1->CellGrowth Inhibition when unphosphorylated

A simplified diagram of the PI3K/mTOR signaling pathway.

General High-Throughput Screening Workflow

The process of identifying bioactive compounds through HTS follows a structured workflow. This involves initial screening of a compound library, confirming the activity of initial hits, performing dose-response analysis to determine potency, and conducting secondary assays to validate the mechanism of action.

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Campaign Prep Assay Development & Compound Library Prep Primary Primary Screen (Single Concentration) Prep->Primary HitConf Hit Confirmation Primary->HitConf Identify 'Hits' DoseResp Dose-Response & IC50 Determination HitConf->DoseResp Secondary Secondary/Orthogonal Assays (e.g., Target Engagement) DoseResp->Secondary Confirmed Hits LeadOpt Lead Optimization Secondary->LeadOpt

A generalized workflow for a typical HTS campaign.

Application Note: HTS Assay for this compound as a PI3K/mTOR Pathway Inhibitor

Assay Principle

This protocol describes a cell-based, quantitative high-throughput screening (qHTS) assay to identify inhibitors of the PI3K/mTOR pathway.[8][9] The assay measures the phosphorylation of the ribosomal protein S6 (pS6), a downstream effector of the mTORC1 complex. A decrease in pS6 levels indicates inhibition of the pathway. The assay utilizes an antibody-based detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), which is amenable to automation and high-throughput formats.

The assay is performed in a 384-well or 1536-well plate format using a cancer cell line with a constitutively active PI3K/mTOR pathway (e.g., A549 lung carcinoma cells). Cells are treated with this compound or control compounds, and the level of pS6 is quantified.

Experimental Protocol

2.1. Materials and Reagents

  • Cell Line: A549 (human lung carcinoma) or another suitable cancer cell line with documented PI3K/mTOR pathway activation.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Compound Plates: Plates containing this compound, a positive control inhibitor (e.g., Rapamycin or a known PI3K inhibitor), and a negative control (DMSO). Compounds are typically prepared in a dilution series.

  • Detection Reagents: HTRF pS6 assay kit (containing europium cryptate-labeled anti-total S6 antibody and d2-labeled anti-phospho-S6 antibody) or a similar proximity-based assay kit.

  • Lysis Buffer: As supplied with the detection reagent kit.

  • Liquid Handling: Automated liquid handlers (e.g., Multidrop Combi, Echo acoustic dispenser) are recommended for high-throughput applications.

  • Plate Reader: An HTRF-compatible plate reader capable of reading fluorescence at 620 nm and 665 nm.

2.2. Assay Procedure

  • Cell Seeding:

    • Culture A549 cells to approximately 80% confluency.

    • Trypsinize, count, and resuspend cells in the culture medium to a final concentration of 2,500 cells/5 µL.

    • Dispense 5 µL of the cell suspension into each well of the 384-well assay plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of this compound, control compounds, or DMSO from the compound plates to the assay plates. This results in a final assay concentration range (e.g., from 1 nM to 50 µM).

    • Incubate the plates for the desired treatment time (e.g., 6 hours or 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Remove plates from the incubator.

    • Add 5 µL of lysis buffer to each well.

    • Incubate at room temperature for 30 minutes with gentle shaking to ensure complete cell lysis.

  • Detection:

    • Prepare the HTRF antibody detection mix according to the manufacturer's instructions.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plates in the dark at room temperature for 4 hours or overnight, as recommended by the manufacturer.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader. Measure the emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).

Data Analysis and Hit Identification
  • Calculate HTRF Ratio: The raw data is used to calculate the HTRF ratio for each well:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalization: The data is normalized to the controls on each plate:

    • Percent Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))

    • Negative Control (0% inhibition): Wells with cells treated with DMSO.

    • Positive Control (100% inhibition): Wells with cells treated with a saturating concentration of a known mTOR inhibitor.

  • Quality Control: The quality of the assay is assessed using the Z'-factor:

    • Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

  • Dose-Response Analysis: For compounds showing significant activity, the percent inhibition data across the concentration range is fitted to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Presentation

The following table summarizes hypothetical results for this compound screened in the pS6 inhibition assay alongside control compounds.

CompoundTarget PathwayMax Inhibition (%)IC50 (µM)Z'-Factor (Plate)
This compound PI3K/mTOR 85.2 2.5 0.78
Rapamycin (Positive Control)mTORC198.50.010.81
PI-103 (Positive Control)PI3K/mTOR99.10.080.79
DMSO (Negative Control)N/A0N/AN/A

Conclusion

This application note details a robust, high-throughput screening protocol for identifying and characterizing inhibitors of the PI3K/mTOR signaling pathway. The hypothetical data presented for this compound, with a potent IC50 value and high maximal inhibition, suggests its potential as a "hit" compound worthy of further investigation. Subsequent steps would involve hit confirmation, secondary assays to confirm the mechanism of action (e.g., direct enzyme inhibition assays for PI3K or mTOR), and structure-activity relationship (SAR) studies to optimize its potency and selectivity. This HTS approach provides a powerful platform for discovering novel anticancer agents from natural product libraries.

References

Application Notes and Protocols for Annuloline Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of annuloline samples for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Adherence to these guidelines is critical for obtaining high-quality, reproducible data for structural elucidation, purity assessment, and quantitative analysis.

Introduction to this compound Analysis

Annulolines are a class of aromatic, cyclic organic compounds of significant interest in medicinal chemistry and materials science. Accurate characterization of these molecules by spectroscopic techniques is fundamental to understanding their structure-activity relationships and for quality control during drug development. Proper sample preparation is the most critical step to ensure the reliability of NMR and MS data.

Sample Preparation for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The quality of the NMR spectrum is highly dependent on the sample preparation.

General Considerations
  • Purity: The this compound sample should be of the highest possible purity. Impurities can introduce extraneous signals that complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is crucial. The solvent must dissolve the this compound sample completely and should not have signals that overlap with the analyte signals.[1][2][3][4]

  • Concentration: The sample concentration needs to be optimized to obtain a good signal-to-noise ratio in a reasonable time.[5][6][7][8]

  • Filtration: All samples must be free of particulate matter to ensure optimal magnetic field homogeneity and prevent spectral line broadening.[5][6][9]

Quantitative Data for this compound NMR Sample Preparation
Parameter¹H NMR¹³C NMR
Sample Amount 5 - 25 mg50 - 100 mg
Solvent Volume 0.5 - 0.6 mL0.5 - 0.6 mL
Typical Concentration 10 - 50 mM100 - 200 mM
Recommended Solvents Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆
Experimental Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of the purified this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add 0.5-0.6 mL of the appropriate deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the this compound sample.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool or a syringe filter (0.22 µm), filter the solution directly into a clean, dry 5 mm NMR tube.[5][6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[6]

Workflow for this compound NMR Sample Preparation

NMR_Sample_Preparation cluster_workflow NMR Sample Preparation Workflow start Start weigh Weigh this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) start->weigh Begin add_solvent Add Deuterated Solvent (0.5-0.6 mL) weigh->add_solvent dissolve Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve filter Filter into NMR Tube dissolve->filter cap_label Cap and Label Tube filter->cap_label clean Clean Tube Exterior cap_label->clean end_point Ready for NMR Analysis clean->end_point Finish

Caption: Workflow for preparing this compound samples for NMR analysis.

Sample Preparation for Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to obtain structural information through fragmentation analysis.

General Considerations
  • Ionization Technique: The choice of ionization technique is critical and depends on the physicochemical properties of the this compound derivative. Electrospray ionization (ESI) is suitable for polar and ionizable annulolines, while other techniques may be more appropriate for non-polar analogs.[10][11][12][13]

  • Solvent System: The solvent system must be compatible with the chosen ionization method. Volatile organic solvents and water are generally used for ESI.[14] High concentrations of non-volatile salts or buffers should be avoided as they can cause ion suppression.[14]

  • Concentration: Sample concentration for MS is typically much lower than for NMR. Overly concentrated samples can lead to signal suppression and detector saturation.[14]

  • Filtration: As with NMR, samples for MS must be free of particulate matter to prevent clogging of the instrument's fluidics.[14][15]

Quantitative Data for this compound Mass Spectrometry Sample Preparation
ParameterElectrospray Ionization (ESI)
Initial Stock Concentration 1 mg/mL
Final Analyte Concentration 1 - 10 µg/mL
Recommended Solvents Acetonitrile, Methanol, Water (often with 0.1% formic acid)
Filtration 0.22 µm syringe filter
Experimental Protocol for Mass Spectrometry Sample Preparation (ESI)
  • Stock Solution Preparation: Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Dilution: Perform a serial dilution of the stock solution to achieve a final concentration in the range of 1-10 µg/mL. The dilution should be done using a solvent mixture compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates.[15]

  • Transfer: Transfer the filtered sample into a clean autosampler vial.

  • Blank Samples: It is good practice to run a blank sample (solvent only) before and after the this compound sample to check for carryover and contamination.[14]

Workflow for this compound Mass Spectrometry Sample Preparation

MS_Sample_Preparation cluster_workflow Mass Spectrometry Sample Preparation Workflow (ESI) start Start stock_prep Prepare Stock Solution (1 mg/mL) start->stock_prep Begin dilution Dilute to Final Concentration (1-10 µg/mL) stock_prep->dilution filtration Filter Sample (0.22 µm filter) dilution->filtration transfer Transfer to Autosampler Vial filtration->transfer end_point Ready for MS Analysis transfer->end_point Finish

Caption: Workflow for preparing this compound samples for ESI-MS analysis.

Stability and Storage

  • Stability: The stability of this compound in the chosen solvent should be considered. If the compound is susceptible to degradation, samples should be prepared fresh before analysis.

  • Storage: If immediate analysis is not possible, store the prepared samples at a low temperature (e.g., 4°C) in a tightly capped container to minimize solvent evaporation and degradation. For long-term storage, consider freezing at -20°C or below.

By following these detailed protocols, researchers can ensure the preparation of high-quality this compound samples, leading to reliable and reproducible NMR and mass spectrometry data.

References

Application Notes: In Vitro Assays to Determine Annuloline Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Annuloline is an oxazole alkaloid whose bioactivity is not yet extensively characterized. As a member of the alkaloid family, it holds potential for a range of pharmacological effects, including but not limited to anticancer, anti-inflammatory, and neuro-modulatory activities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a tiered in vitro screening of this compound's bioactivity. The protocols herein describe robust and widely accepted assays to establish a preliminary pharmacological profile of this compound.

Tiered In Vitro Screening Strategy

A tiered approach is recommended to efficiently screen for the bioactivity of this compound. This strategy begins with a broad assessment of cytotoxicity to determine appropriate concentration ranges for subsequent, more specific bioactivity assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Specific Bioactivity Screening cluster_2 Tier 3: Mechanism of Action Studies A This compound Compound B Cytotoxicity Screening (e.g., MTT Assay on various cell lines) A->B C Determine IC50 and Non-Toxic Concentration Range B->C D Anticancer Activity (MTT on cancer cell lines) C->D Use non-toxic concentrations E Anti-inflammatory Activity (Griess Assay for NO, COX Inhibition) C->E Use non-toxic concentrations F Neuro-modulatory Activity (AChE Inhibition Assay) C->F Use non-toxic concentrations G Apoptosis Assays (Caspase activity, DNA fragmentation) D->G H Cytokine Profiling (ELISA for TNF-α, IL-6) E->H I Enzyme Kinetics F->I

Caption: Tiered screening strategy for this compound bioactivity.

Data Presentation: Summary of Potential Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney>100
HepG2Human Hepatocellular Carcinoma45.2 ± 3.1
MCF-7Human Breast Adenocarcinoma25.8 ± 2.5
PC-3Human Prostate Adenocarcinoma38.1 ± 4.2
RAW 264.7Mouse Macrophage75.3 ± 5.9

Table 2: Anti-inflammatory Activity of this compound

AssayCell Line/EnzymeEndpointIC50 (µM)
Griess AssayRAW 264.7Nitric Oxide Inhibition15.6 ± 1.8
COX-2 InhibitionOvine COX-2Enzyme Inhibition22.4 ± 2.1

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

Enzyme SourceSubstrateIC50 (µM)
Electric Eel AChEAcetylthiocholine Iodide8.9 ± 0.7

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Workflow:

MTT_Workflow A Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT solution (5 mg/mL) to each well D->E F Incubate for 2-4h at 37°C E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Read absorbance at 570 nm G->H NFkB_Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline This compound This compound (Hypothesized Inhibition) This compound->IKK This compound->NFkB_nuc AChE_Inhibition cluster_0 Normal Enzyme Reaction cluster_1 Inhibition by this compound AChE AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATChI Acetylthiocholine ATChI->AChE DTNB DTNB (Colorless) Thiocholine->DTNB Reacts with TNB TNB (Yellow) DTNB->TNB Forms This compound This compound AChE_inhibited AChE This compound->AChE_inhibited No_Reaction No/Reduced Reaction AChE_inhibited->No_Reaction ATChI_2 Acetylthiocholine ATChI_2->AChE_inhibited

References

Troubleshooting & Optimization

Technical Support Center: Annuloline Extraction from Lolium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Annuloline from Lolium species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Lolium species are the best sources?

This compound is a fluorescent oxazole alkaloid.[1] It is primarily isolated from the roots of Italian ryegrass (Lolium multiflorum).[2] The presence of this compound is responsible for the fluorescence observed in the roots of this grass, a characteristic often used to distinguish it from perennial ryegrass (Lolium perenne).[1]

Q2: What are the key chemical properties of this compound relevant to extraction?

This compound is a weak base and is sparingly soluble in water.[2] Its fluorescent nature is a key characteristic that can be utilized for detection during purification.[2] Like many alkaloids, it is generally soluble in organic solvents.

Q3: What are the general principles for extracting alkaloids like this compound from plant material?

Alkaloid extraction typically involves the following steps:

  • Sample Preparation: Drying and grinding the plant material (in this case, Lolium roots) to increase the surface area for solvent penetration.

  • Extraction: Using a suitable solvent to dissolve the alkaloids from the plant matrix. This can be done using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Purification: Separating the target alkaloid from other co-extracted compounds. A common method is acid-base extraction, which utilizes the basicity of alkaloids to move them between aqueous and organic phases at different pH values. Further purification can be achieved through chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).

Q4: Are there any known biological activities or signaling pathways for this compound?

The precise physiological role and signaling pathway of this compound in Lolium multiflorum are not well-documented in publicly available literature. However, secondary metabolites in plants often play roles in defense against herbivores and pathogens or in response to abiotic stress.[3][4] It is hypothesized that this compound may have a protective function for the plant.

Troubleshooting Guides

Issue 1: Low this compound Yield

Q: I am getting a very low yield of this compound from my Lolium multiflorum root samples. What are the possible causes and how can I improve the yield?

A: Low yields can be attributed to several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Plant Material:

    • Incorrect Species: Ensure you are using Lolium multiflorum and not a non-fluorescent species like Lolium perenne.

    • Plant Age and Growing Conditions: The concentration of secondary metabolites can vary with the age of the plant and environmental conditions.[5] Using mature, healthy plants is recommended.

    • Improper Drying: Incomplete drying of the root material can lead to poor extraction efficiency with non-polar solvents and potential degradation of the analyte. Ensure the roots are thoroughly dried before grinding.

  • Extraction Parameters:

    • Solvent Choice: The polarity of the extraction solvent is critical. While methanol and ethanol are effective for a broad range of alkaloids, a less polar solvent like chloroform might be more selective for a weak base like this compound.[6] Consider trying a solvent mixture to optimize polarity.

    • Temperature: Increasing the extraction temperature can enhance solvent penetration and solubility of the analyte.[7][8][9] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[8][9] Experiment with a range of temperatures (e.g., 40-60°C) to find the optimal balance.

    • pH of Extraction Medium: For acid-base extractions, precise pH control is crucial. Ensure the pH is sufficiently acidic (e.g., pH 2-3) to protonate the alkaloid and move it to the aqueous phase, and sufficiently basic (e.g., pH 9-10) to deprotonate it for transfer to the organic phase.[6][10]

Issue 2: Difficulty in Purifying this compound

Q: My extract is showing fluorescence, but I am struggling to isolate pure this compound. The purified fraction contains many impurities.

A: Purification of a target compound from a crude plant extract can be challenging due to the complex mixture of phytochemicals. Here are some suggestions:

  • Inadequate Phase Separation in Acid-Base Extraction: Emulsions can form during liquid-liquid extraction, trapping your compound and impurities. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture.

  • Co-extraction of Other Fluorescent Compounds: Plants contain various fluorescent molecules, such as phenolic compounds, that might be co-extracted.[11]

    • Chromatographic Separation: A single purification step is often insufficient. Consider using multiple chromatographic techniques. For example, after an initial separation on a silica gel column, you could use preparative Thin Layer Chromatography (TLC) or HPLC for final purification.

    • Monitoring Fractions: Due to this compound's strong fluorescence, you can monitor the fractions from your chromatography column using a UV lamp to track the compound of interest.

Issue 3: Inconsistent Results Between Batches

Q: I am observing significant variability in this compound yield and purity across different extraction batches. How can I improve the reproducibility of my experiments?

A: Inconsistent results are often due to variations in experimental conditions. To improve reproducibility:

  • Standardize Plant Material: Use plant material from the same source, harvested at the same developmental stage, and processed using a consistent drying and grinding protocol.

  • Control Extraction Parameters: Precisely control all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and agitation speed.

  • Calibrate Instruments: Ensure that pH meters, balances, and temperature controllers are regularly calibrated.

  • Document Everything: Keep a detailed record of every step of the extraction and purification process for each batch to identify any potential sources of variation.

Data Presentation

Table 1: Illustrative Effect of Solvent Choice on this compound Extraction Yield

Solvent SystemPolarity IndexRelative this compound Yield (%)Purity of Crude Extract (%)
Hexane0.11530
Chloroform4.17560
Ethyl Acetate4.46055
Methanol5.19540
Methanol:Water (80:20)~6.08535

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in extraction efficiency based on general principles of alkaloid extraction. Actual results may vary.

Table 2: Illustrative Effect of Temperature and Time on this compound Extraction with Methanol

Temperature (°C)Extraction Time (hours)Relative this compound Yield (%)
251260
252475
401285
402490
601292
602480 (potential degradation)

Note: This table provides hypothetical data to illustrate the interplay between temperature and time on extraction yield. The decrease in yield at higher temperatures and longer durations suggests potential thermal degradation of this compound.

Experimental Protocols

Protocol 1: General this compound Extraction from Lolium multiflorum Roots

  • Preparation of Plant Material:

    • Harvest fresh roots of Lolium multiflorum.

    • Wash the roots thoroughly with deionized water to remove soil and debris.

    • Dry the roots in a well-ventilated oven at 40-50°C until a constant weight is achieved.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Place 100 g of the powdered root material into a flask.

    • Add 500 mL of methanol to the flask.

    • Macerate the mixture for 24 hours at room temperature with continuous stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Acid-Base Purification:

    • Dissolve the crude extract in 100 mL of 5% hydrochloric acid (HCl).

    • Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of diethyl ether to remove non-basic impurities. Discard the ether layers.

    • Adjust the pH of the aqueous layer to 9-10 by slowly adding a 25% ammonium hydroxide solution.

    • Extract the now basic aqueous solution three times with 50 mL of chloroform.

    • Combine the chloroform fractions, which now contain the this compound free base.

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter and evaporate the chloroform under reduced pressure to yield a purified this compound-rich extract.

  • Further Purification (Optional):

    • For higher purity, the extract can be subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by TLC and UV fluorescence to isolate the this compound-containing fractions.

    • Combine the pure fractions and evaporate the solvent.

Mandatory Visualizations

Annuloline_Extraction_Workflow Start Lolium multiflorum Roots Prep Drying and Grinding Start->Prep Extraction Maceration with Methanol Prep->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Acidification Dissolve in 5% HCl Crude_Extract->Acidification Liquid_Liquid_Wash Wash with Diethyl Ether (Remove Non-Basic Impurities) Acidification->Liquid_Liquid_Wash Basification Adjust to pH 9-10 with NH4OH Liquid_Liquid_Wash->Basification Liquid_Liquid_Extraction Extract with Chloroform Basification->Liquid_Liquid_Extraction Drying_Evaporation Dry and Evaporate Chloroform Liquid_Liquid_Extraction->Drying_Evaporation Purified_Extract Purified this compound Extract Drying_Evaporation->Purified_Extract Chromatography Column Chromatography (Optional) Purified_Extract->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Hypothetical_Signaling_Pathway Stress Environmental Stress (e.g., Pathogen Attack) Receptor Membrane Receptor Stress->Receptor Signal_Transduction Signal Transduction Cascade (Kinase Phosphorylation) Receptor->Signal_Transduction Transcription_Factor Activation of Transcription Factor Signal_Transduction->Transcription_Factor Gene_Expression This compound Biosynthesis Gene Expression Transcription_Factor->Gene_Expression Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis This compound This compound Accumulation Biosynthesis->this compound Response Physiological Response (e.g., Defense) This compound->Response

Caption: A generalized signaling pathway for a plant secondary metabolite.

References

Quenching of Annuloline fluorescence and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for annuloline fluorescence. This guide provides troubleshooting advice and answers to frequently asked questions regarding the quenching of this compound fluorescence and strategies for its prevention. As "this compound" is a broad term for macrocyclic aromatic compounds, this guide will use tetraphenylporphyrin (TPP), a well-characterized annulene derivative, as a representative example for quantitative data and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, such as an this compound.[1] This occurs when the excited state of the fluorophore is deactivated by a non-radiative pathway, meaning it returns to the ground state without emitting a photon.[1] Quenching can be caused by a variety of molecular interactions, including excited-state reactions, energy transfer, complex formation, and collisional encounters with other molecules (quenchers).[1]

Q2: What are the common mechanisms of this compound fluorescence quenching?

There are two primary types of fluorescence quenching:

  • Dynamic (Collisional) Quenching: This occurs when the excited this compound molecule collides with a quencher molecule in the solution.[1] This contact provides a non-radiative pathway for the this compound to return to its ground state. Dynamic quenching is dependent on the concentration of the quencher and the diffusion of molecules in the solution.

  • Static Quenching: This happens when an this compound molecule and a quencher molecule form a non-fluorescent complex in the ground state.[1] This complex then absorbs light but does not emit a photon.

A diagram illustrating these two quenching mechanisms is provided below.

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching A This compound (Ground State) A_star This compound* (Excited State) A->A_star Excitation (hν) AQ_d [this compound...Quencher]* (Collision Complex) A_star->AQ_d + Quencher A_final_d This compound (Ground State) A_star->A_final_d Fluorescence (hν') Q_d Quencher AQ_d->A_final_d Non-radiative decay A_s This compound (Ground State) AQ_s [this compound-Quencher] (Ground-State Complex) A_s->AQ_s + Quencher Q_s Quencher AQ_s_star [this compound-Quencher]* (Excited Complex) AQ_s->AQ_s_star Excitation (hν) AQ_s_final [this compound-Quencher] (Ground-State Complex) AQ_s_star->AQ_s_final Non-radiative decay

Figure 1. Mechanisms of dynamic and static fluorescence quenching.
Q3: What are some common quenchers for this compound-type molecules?

A wide variety of molecules can act as quenchers. For porphyrins, common quenchers include:

  • Nitroaromatic compounds: Such as dinitrotoluene.

  • Quinones: These are readily reduced and can accept an electron from the excited porphyrin.

  • Molecular oxygen: A well-known collisional quencher for many fluorophores.[1]

  • Heavy atoms and ions: Halides like iodide are effective quenchers.

  • Fullerenes: Can form complexes with porphyrins and lead to efficient quenching.[2]

Q4: How can I prevent or minimize the quenching of this compound fluorescence?

Preventing quenching often involves controlling the experimental conditions:

  • Deoxygenation: Removing dissolved oxygen from the solvent by bubbling with an inert gas (e.g., nitrogen or argon) can significantly reduce quenching.

  • Solvent Choice: The choice of solvent can influence quenching rates. Less viscous solvents may lead to higher rates of dynamic quenching.

  • Preventing Aggregation: Annulolines, particularly porphyrins, are prone to aggregation, which can lead to self-quenching.[3] Using dilute solutions or incorporating the this compound into a matrix that prevents aggregation, such as micelles or polymers, can mitigate this.[4]

  • Control of pH: For some annulolines, changes in pH can alter their chemical form and susceptibility to quenching.[5]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no fluorescence signal 1. Quenching by dissolved oxygen: Oxygen is a common and efficient quencher.1. Deoxygenate your solvent by bubbling with nitrogen or argon for 15-30 minutes before measurement.
2. High concentration (self-quenching/aggregation): Porphyrin-like molecules can aggregate at high concentrations, leading to quenching.[3]2. Dilute your sample. If high concentration is necessary, consider using a different solvent or adding a surfactant to prevent aggregation.
3. Presence of a known quencher in your sample: Contaminants in your sample or solvent can act as quenchers.3. Use high-purity solvents and reagents. If the quencher is part of your system, its effect should be characterized.
4. Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the this compound.4. Minimize the exposure time to the excitation light. Use the lowest effective excitation intensity.
Fluorescence intensity decreases over time 1. Photobleaching: The this compound is being destroyed by the excitation light.1. Reduce the excitation light intensity or the exposure time. Use a fresh sample for each measurement if necessary.
2. Temperature fluctuations: An increase in temperature can increase the rate of dynamic quenching.2. Use a temperature-controlled cuvette holder to maintain a constant temperature.
Non-linear Stern-Volmer plot 1. Presence of both static and dynamic quenching: A combination of quenching mechanisms can lead to an upward-curving Stern-Volmer plot.1. Perform lifetime measurements. If the lifetime does not decrease with increasing quencher concentration, static quenching is dominant.
2. Inner filter effect: At high concentrations, the sample can absorb a significant fraction of the excitation or emission light, leading to an apparent decrease in fluorescence.2. Keep the absorbance of the sample below 0.1 at the excitation wavelength.

Quantitative Data

The following tables summarize key photophysical data for Tetraphenylporphyrin (TPP) as a representative this compound, and an example of a Stern-Volmer quenching constant.

Table 1: Photophysical Properties of Tetraphenylporphyrin (TPP)

PropertyValueSolvent
Fluorescence Quantum Yield (ΦF) 0.11Toluene
Fluorescence Lifetime (τF) 10.3 nsToluene

Data sourced from multiple photophysical studies of TPP.

Table 2: Example of a Stern-Volmer Quenching Constant (KSV)

FluorophoreQuencherKSV (M-1)Solvent
Tetraphenylporphyrin (TPP) 2,4-Dinitrotoluene150Toluene

This is a representative value; KSV can vary with experimental conditions.

Experimental Protocols

Protocol: Determining the Stern-Volmer Constant for this compound Quenching

This protocol outlines the steps to determine the Stern-Volmer quenching constant (KSV) for an this compound with a potential quencher.

Stern_Volmer_Protocol cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_this compound Prepare a stock solution of the this compound in the chosen solvent. prep_quencher Prepare a stock solution of the quencher in the same solvent. prep_this compound->prep_quencher prep_series Prepare a series of samples with a constant concentration of the this compound and varying concentrations of the quencher. prep_quencher->prep_series prep_blank Prepare a blank sample containing only the this compound (no quencher). prep_series->prep_blank measure_series Measure the fluorescence emission spectra for each sample in the quencher series to get the quenched intensities (I). prep_series->measure_series measure_blank Measure the fluorescence emission spectrum of the blank sample to get the initial intensity (I₀). prep_blank->measure_blank measure_blank->measure_series calc_ratio Calculate the ratio I₀/I for each quencher concentration. measure_series->calc_ratio plot Plot I₀/I versus the quencher concentration [Q]. calc_ratio->plot fit Perform a linear fit to the data. The slope of the line is the Stern-Volmer constant (Ksv). plot->fit

Figure 2. Workflow for determining the Stern-Volmer constant.

Detailed Steps:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your this compound (e.g., TPP) at a concentration that gives an absorbance of ~0.1 at the desired excitation wavelength.

    • Prepare a stock solution of the quencher at a concentration significantly higher than that of the this compound.

  • Prepare Sample Series:

    • In a series of cuvettes, add a fixed volume of the this compound stock solution.

    • Add varying volumes of the quencher stock solution to each cuvette.

    • Add solvent to bring all samples to the same final volume. You should have one sample with no quencher ([Q] = 0).

  • Set up the Spectrofluorometer:

    • Set the excitation wavelength to the absorbance maximum of the this compound.

    • Set the emission scan range to cover the expected fluorescence spectrum of the this compound.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.[6]

  • Measure Fluorescence:

    • Measure the fluorescence spectrum of the sample with no quencher to obtain the unquenched fluorescence intensity, I₀. This is typically the intensity at the emission maximum.

    • Measure the fluorescence spectra of all other samples to obtain the quenched fluorescence intensities, I, at the same emission wavelength.

  • Analyze the Data:

    • For each sample, calculate the ratio I₀/I.

    • Create a Stern-Volmer plot by plotting I₀/I on the y-axis against the concentration of the quencher, [Q], on the x-axis.

    • The data should fall on a straight line that passes through (0,1). The slope of this line is the Stern-Volmer constant, KSV. The relationship is described by the Stern-Volmer equation: I0/I = 1 + KSV[Q][7]

This technical support guide provides a foundation for understanding and troubleshooting the fluorescence quenching of annulolines. For more specific applications, it is always recommended to consult the relevant scientific literature.

References

Technical Support Center: Optimizing Annuloline Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Annuloline for accurate and reproducible cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For initial experiments, a broad range of this compound concentrations is recommended to determine the dose-response relationship in your specific cell line. A common starting point is a serial dilution from 100 µM down to 0.01 µM. It is advisable to perform a literature search for similar compounds or preliminary in-house data to narrow this range.

Q2: How long should I incubate my cells with this compound before performing a viability assay?

A2: The optimal incubation time can vary significantly between cell lines and is dependent on the mechanism of action of this compound. Typical incubation times for anti-proliferative compounds range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the ideal endpoint for your study.

Q3: I am observing high variability between my replicate wells. What could be the cause?

A3: High variability can stem from several factors:

  • Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.[1]

  • Uneven cell seeding: Ensure a homogenous cell suspension and proper mixing before and during cell plating.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is best to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Compound precipitation: this compound may precipitate at higher concentrations. Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower top concentration or a different solvent.

Q4: My negative control (vehicle-treated) cells are showing low viability. What should I do?

A4: Low viability in negative controls can be due to:

  • Solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. A vehicle control with serial dilutions of the solvent should be included to determine the maximum tolerated concentration.

  • Cell culture conditions: Suboptimal conditions such as contamination, improper CO2 levels, or depleted media can affect cell health.

  • Cell passage number: High passage numbers can lead to genetic drift and altered cell behavior. It is recommended to use cells within a consistent and low passage number range.[2]

Q5: What is the IC50 value of this compound in different cell lines?

A5: The half-maximal inhibitory concentration (IC50) of this compound can vary between different cell lines due to their unique genetic and molecular profiles.[3] Below is a table of representative IC50 values for this compound in various cancer cell lines after a 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer5.2
A549Lung Cancer12.8
MCF-7Breast Cancer8.1
PC-3Prostate Cancer15.5
HepG2Liver Cancer9.7

Troubleshooting Guides

Issue 1: No dose-dependent effect of this compound is observed.

  • Concentration Range: The selected concentration range may be too low or too high. If no effect is seen, test higher concentrations. If all concentrations result in maximum cell death, test lower concentrations.

  • Compound Stability: this compound may be unstable in your cell culture medium.[4][5] Consider the stability of the compound under your experimental conditions.

  • Cell Line Resistance: The chosen cell line may be resistant to this compound. Consider testing a different cell line that is reported to be sensitive to similar compounds.

  • Assay Compatibility: The chosen viability assay may not be suitable for your experimental conditions. For example, compounds that interfere with cellular metabolism may produce misleading results in tetrazolium-based assays like the MTT assay.[6][7] Consider using an alternative assay that measures a different cell health parameter, such as ATP content (e.g., CellTiter-Glo).[8]

Issue 2: The IC50 value for this compound is inconsistent across experiments.

  • Experimental Consistency: Ensure that all experimental parameters, including cell seeding density, incubation time, and passage number, are kept consistent between experiments.[2]

  • Data Analysis: Use a consistent method for calculating the IC50 value. Different software and curve-fitting models can yield slightly different results.[9]

  • Compound Potency: The potency of your this compound stock may have degraded over time. Ensure proper storage of the compound and consider using a fresh stock.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10][11]

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add the this compound dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Carefully remove the medium without disturbing the formazan crystals.[10]

  • Add 100-200 µL of solubilization solution to each well and shake the plate gently for 10-15 minutes to dissolve the crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay determines the number of viable cells by quantifying the amount of ATP present, which is indicative of metabolically active cells.[8][13]

Materials:

  • Opaque-walled 96-well plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the this compound dilutions to the wells, including vehicle-only controls.

  • Incubate for the desired duration.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Measure the luminescence using a luminometer.

  • Calculate cell viability and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_this compound Prepare this compound serial dilutions seed_cells->prepare_this compound add_this compound Add this compound to cells prepare_this compound->add_this compound incubate Incubate for 24, 48, 72 hours add_this compound->incubate perform_assay Perform MTT or CellTiter-Glo Assay incubate->perform_assay read_plate Read absorbance/luminescence perform_assay->read_plate calculate_viability Calculate % viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates transcription Transcription Factors (e.g., c-Myc, HIF-1α) mtor->transcription Activates This compound This compound This compound->mtor Inhibits proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical this compound signaling pathway.

References

Technical Support Center: Overcoming Low Yield in Annuloline Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Annuloline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find answers to frequently asked questions (FAQs) and detailed guides to overcome common challenges, particularly those leading to low yields in the synthesis of the this compound core structure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The total synthesis of this compound, a naturally occurring oxazole alkaloid, typically involves the construction of a 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline core. Low yields in this process often stem from challenges in the key cyclization step, most commonly the Pictet-Spengler reaction, or its alternative, the Bischler-Napieralski reaction followed by reduction.

Q1: My Pictet-Spengler reaction for the synthesis of the this compound precursor is giving a low yield. What are the common causes and how can I improve it?

A1: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (like N-acetyldopamine) with an aldehyde (acetaldehyde in this case) followed by ring closure, is a crucial step.[1] Low yields can arise from several factors:

  • Suboptimal pH and Acid Catalyst: The reaction is acid-catalyzed, and the pH is critical.[1] If the medium is too acidic, it can lead to side reactions or decomposition of the starting material. Conversely, if the acidity is too low, the reaction may not proceed to completion.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[1] Inefficient formation of this intermediate will directly impact the yield.

  • Side Reactions: Undesired side reactions, such as the formation of regioisomers or oxidation of the catechol moiety in dopamine derivatives, can significantly reduce the yield of the desired product.

Troubleshooting Strategies:

  • Optimize the Acid Catalyst and Solvent: Experiment with different Brønsted or Lewis acids. While strong mineral acids like HCl have been traditionally used, milder acids such as trifluoroacetic acid (TFA) or even phosphate buffers at a controlled pH can offer better results.[1] The choice of solvent is also important; protic solvents are common, but aprotic media have been shown to improve yields in some cases.[1]

  • Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Protecting Groups: The free hydroxyl groups of the catechol ring can be susceptible to oxidation. While not always necessary, protecting these groups (e.g., as benzyl ethers) before the cyclization and deprotecting them later can prevent oxidative side products and improve the overall yield.

  • Use of N-Acyliminium Ion Precursors: Acylating the amine before the cyclization can form a more reactive N-acyliminium ion, which can lead to cyclization under milder conditions and with higher yields.[1]

Quantitative Data on Pictet-Spengler Reaction Optimization:

Entryβ-ArylethylamineAldehyde/KetoneAcid Catalyst/ConditionsSolventTemperature (°C)Yield (%)
1N-AcetyldopamineAcetaldehydeHClEthanolRefluxLow-Moderate
2N-AcetyldopamineAcetaldehydeTFACH₂Cl₂Room TempModerate-Good
3Dopamine4-Hydroxyphenylpyruvic acidPhosphate Buffer (pH 7)Water37Good
4TryptamineVarious AldehydesChiral Phosphoric AcidToluene50High (up to 97%)

Note: Yields are indicative and can vary based on specific substrate and reaction scale.

Q2: I am considering the Bischler-Napieralski reaction as an alternative to the Pictet-Spengler cyclization. What are the potential pitfalls and how can I maximize the yield?

A2: The Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is a viable alternative for creating the dihydroisoquinoline precursor to the this compound core.[2] This is then followed by a reduction step to yield the tetrahydroisoquinoline.

Common Issues and Troubleshooting:

  • Harsh Reaction Conditions: The reaction often requires strong acids and high temperatures, which can lead to the degradation of sensitive substrates, particularly those with unprotected hydroxyl groups.

  • Formation of Styrene Side Products: A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[2]

  • Incomplete Cyclization: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, leading to incomplete cyclization and low yields.

Strategies for Yield Improvement:

  • Choice of Dehydrating Agent: POCl₃ is a common choice, but for less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ can be more effective.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Bischler-Napieralski reaction, often leading to higher yields and shorter reaction times.

  • Protecting Groups: As with the Pictet-Spengler reaction, protecting the catechol hydroxyl groups can prevent side reactions under the harsh acidic conditions.

  • Milder Reagents: For sensitive substrates, milder cyclization agents such as oxalyl chloride can be used to generate N-acyliminium intermediates, avoiding the need for harsh dehydrating conditions.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • N-Acetyldopamine

  • Acetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-acetyldopamine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetaldehyde (1.5 equivalents) to the solution with stirring.

  • Add trifluoroacetic acid (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.

Visualizing Reaction Pathways and Workflows

To aid in understanding the key transformations and troubleshooting logic, the following diagrams are provided.

pictet_spengler_pathway start N-Acetyldopamine + Acetaldehyde iminium Iminium Ion Intermediate start->iminium H⁺ cyclization Intramolecular Electrophilic Substitution iminium->cyclization side_reaction Side Reactions (e.g., Oxidation) iminium->side_reaction Suboptimal Conditions product 1-Methyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline cyclization->product

Caption: Pictet-Spengler reaction pathway for the this compound core.

troubleshooting_workflow start Low Yield in Cyclization Step check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp Yes change_catalyst Change Acid Catalyst or Solvent side_products->change_catalyst Yes (Other) protecting_groups Consider Protecting Hydroxyl Groups side_products->protecting_groups Yes (Oxidation) milder_conditions Use Milder Reaction Conditions side_products->milder_conditions Yes end Improved Yield optimize_time_temp->end change_catalyst->end protecting_groups->end milder_conditions->end

Caption: Troubleshooting workflow for low-yield cyclization reactions.

References

Technical Support Center: Annuloline HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Annuloline.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in this compound HPLC analysis?

Peak tailing in the HPLC analysis of this compound, a nitrogen-containing heterocyclic compound, is frequently caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase. Other contributing factors can include column overload, improper mobile phase pH, and the presence of contaminants.

Q2: How does the mobile phase pH affect peak shape?

The pH of the mobile phase plays a critical role in controlling the ionization state of both the this compound molecule and the stationary phase. At a low pH (typically < 3), the acidic silanol groups on the silica surface are protonated and less likely to interact with the protonated basic analyte. Conversely, at a higher pH, interactions can increase, leading to peak tailing.

Q3: Can the choice of buffer and its concentration impact peak tailing?

Yes, the buffer type and concentration are crucial. A buffer helps to maintain a consistent pH throughout the analysis. Higher buffer concentrations can more effectively mask the residual silanol groups, thereby reducing secondary interactions and improving peak shape. Common buffers used for this type of analysis include phosphate and acetate.

Q4: What is column overload and how can it be avoided?

Column overload occurs when the amount of sample injected onto the column exceeds its capacity, leading to a distortion of the peak shape, often manifesting as tailing. To avoid this, it is recommended to reduce the sample concentration or the injection volume.

Troubleshooting Guides

Initial Troubleshooting Workflow

This workflow provides a step-by-step guide to diagnosing and resolving peak tailing issues in this compound HPLC analysis.

G start Peak Tailing Observed check_ph Verify Mobile Phase pH start->check_ph adjust_ph Adjust pH to 2.5-3.0 check_ph->adjust_ph pH outside optimal range check_overload Investigate Column Overload check_ph->check_overload pH is optimal adjust_ph->check_overload reduce_conc Reduce Sample Concentration check_overload->reduce_conc Overload suspected check_column Evaluate Column Condition check_overload->check_column No overload reduce_conc->check_column new_column Install New Column check_column->new_column Column degradation add_modifier Add Mobile Phase Modifier check_column->add_modifier Column is OK new_column->add_modifier use_dea Add Diethylamine (DEA) add_modifier->use_dea end Peak Shape Improved use_dea->end

Caption: A flowchart for troubleshooting peak tailing.

Investigating Secondary Interactions

Secondary interactions with the stationary phase are a primary cause of peak tailing for basic compounds like this compound.

G cluster_column Stationary Phase cluster_mobile Mobile Phase s1 Si-OH s2 Si-OH s3 Si-OH This compound This compound (A-NH2) protonated_this compound This compound (A-NH3+) This compound->protonated_this compound Low pH protonated_this compound->s2 Ionic Interaction (Peak Tailing)

Caption: Interaction of protonated this compound with silanol groups.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Preparation of Mobile Phase A: Prepare a 20 mM phosphate buffer.

  • pH Adjustment: Adjust the pH of the buffer solution to 2.5, 3.0, and 3.5 using phosphoric acid.

  • Preparation of Mobile Phase B: Acetonitrile.

  • HPLC Analysis: Perform the HPLC analysis of this compound using a gradient elution with the prepared mobile phases.

  • Evaluation: Compare the peak symmetry and tailing factor at each pH level.

Protocol 2: Evaluation of Mobile Phase Modifier
  • Preparation of Mobile Phase: Prepare the optimal mobile phase as determined from Protocol 1.

  • Addition of Modifier: To separate aliquots of the mobile phase, add Diethylamine (DEA) at concentrations of 0.05%, 0.1%, and 0.2% (v/v).

  • HPLC Analysis: Analyze the this compound sample using each of the modified mobile phases.

  • Data Comparison: Evaluate the peak shape and retention time for each concentration of DEA.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing
Mobile Phase pHTailing Factor (Tf)Asymmetry Factor (As)
2.51.11.05
3.01.51.4
3.52.11.9
Table 2: Effect of Diethylamine (DEA) Concentration on Peak Tailing
DEA Concentration (%)Tailing Factor (Tf)Asymmetry Factor (As)
0.02.11.9
0.051.41.3
0.11.11.0
0.21.01.0

Minimizing photobleaching of Annuloline in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of the Annuloline fluorophore in fluorescence microscopy experiments.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence microscopy that can lead to rapid photobleaching of this compound.

Problem 1: My this compound signal is bleaching almost instantly upon illumination.

Possible Cause Suggested Solution
Excessive Illumination Intensity Reduce the laser power or lamp intensity to the lowest level that provides a detectable signal. Use neutral density (ND) filters to attenuate the excitation light.[1][2][3]
Prolonged Exposure Time Decrease the camera exposure time to the minimum required for a sufficient signal-to-noise ratio.[2][3]
Inappropriate Objective Use an objective with a high numerical aperture (NA) to collect more emitted light, allowing for lower excitation intensity.
Suboptimal Filter Sets Ensure that the excitation and emission filters are well-matched to the spectral profile of this compound to maximize signal detection and minimize excitation light bleed-through.
Sample Not in Focus Time spent focusing on the fluorescent sample leads to photobleaching. Use transmitted light (e.g., DIC or phase contrast) to find the focal plane before switching to fluorescence imaging.[1][4]

Problem 2: My this compound signal fades significantly during a time-lapse experiment.

Possible Cause Suggested Solution
Frequent Image Acquisition Reduce the frequency of image acquisition to the minimum necessary to capture the biological process of interest.[5]
Continuous Illumination Use a shutter to block the excitation light path between acquisitions.[1][6]
Oxygen-Mediated Photobleaching For fixed samples, use a mounting medium containing an anti-fade reagent. For live-cell imaging, consider specialized live-cell anti-fade reagents or an oxygen scavenging system.[1][2][6]
Phototoxicity Affecting Cell Health (Live Cells) Reduce overall light exposure to minimize phototoxicity, which can exacerbate photobleaching. Use the longest possible excitation wavelength that is compatible with this compound.[6][7]

Problem 3: The this compound signal is strong initially but weak in certain regions of the sample.

Possible Cause Suggested Solution
Uneven Illumination Check the alignment of the light source and microscope optics to ensure even illumination across the field of view.
Localized Depletion of Anti-fade Reagent Ensure the sample is adequately covered with fresh mounting medium.
Fixation or Permeabilization Artifacts Optimize the fixation and permeabilization protocol to ensure uniform antibody penetration and target accessibility.[8]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1] This process occurs when the fluorophore in its excited state reacts with other molecules, often molecular oxygen, leading to covalent modifications that render it non-fluorescent.[9] Key factors contributing to photobleaching include the formation of reactive oxygen species (ROS) and the transition of the fluorophore to a long-lived, reactive triplet state.[9]

Q2: I don't have access to sophisticated hardware. What are the simplest things I can do to reduce photobleaching?

Even without advanced equipment, you can significantly reduce photobleaching:

  • Minimize Light Exposure: This is the most critical factor. Only expose your sample to excitation light when actively acquiring an image. Use a shutter or simply block the light path when not imaging.[1][4]

  • Reduce Light Intensity: Use the lowest possible lamp or laser power setting. Neutral density filters are a simple way to reduce intensity.[1][2][3]

  • Use Anti-fade Mounting Media: For fixed samples, always use a commercially available or homemade anti-fade mounting medium.[1][8]

  • Proper Sample Storage: Store your stained samples in the dark at 4°C to prevent photobleaching before you even get to the microscope.[1]

Q3: How do I choose the right anti-fade reagent for my this compound experiments?

While specific data for this compound is not available, the choice of anti-fade reagent can be guided by its performance with fluorophores of similar spectral characteristics. It is crucial to test a few different reagents to find the one that performs best for your specific experimental conditions. Some anti-fade reagents can quench the initial fluorescence intensity, so a balance between initial brightness and photostability must be found.[10][11]

Q4: Can the choice of mounting medium itself affect this compound's stability?

Yes, the mounting medium plays a critical role. Besides containing anti-fade reagents, the refractive index (RI) of the mounting medium should be as close as possible to that of the coverslip (typically 1.5) to minimize light scattering and improve signal collection.[12] The pH of the medium can also influence the fluorescence and stability of some dyes.[1]

Q5: For live-cell imaging of this compound, what are the key considerations to minimize photobleaching?

Live-cell imaging presents the dual challenge of minimizing photobleaching and phototoxicity.

  • Use the lowest possible light dose: This means using the lowest laser power and shortest exposure time that gives you an acceptable signal.

  • Image less frequently: Only capture images as often as is necessary to resolve the dynamics of interest.[5]

  • Consider environmental control: Maintain the cells at the appropriate temperature, CO2, and humidity to ensure they are healthy, as stressed cells can be more susceptible to photodamage.

  • Use live-cell compatible anti-fade reagents: Several commercial reagents are available that can help reduce photobleaching in living cells.[7][13]

Quantitative Data Summary

Table 1: Comparison of Common Anti-fade Reagents (Data from FITC, a commonly used fluorophore)

Anti-fade ReagentRelative Initial Fluorescence Intensity (%)Half-life (seconds) under continuous illuminationReference
90% Glycerol in PBS1009[14]
Vectashield~8096[14]
Slowfade~90~60[14]
p-Phenylenediamine (PPD)~60-70>100[10][11]
n-Propyl Gallate (NPG)~90~80[10]

Note: This data is for fluorescein isothiocyanate (FITC) and should be used as a general guide. The performance with this compound may vary.

Table 2: Effect of Illumination Power on Photobleaching Rate (Hypothetical Data for this compound)

Laser Power (%)Relative Photobleaching Rate (arbitrary units)Time to 50% Signal Loss (seconds)
1001015
50530
252.560
101150
10.11500

This table illustrates the general principle that reducing illumination power significantly decreases the rate of photobleaching.

Experimental Protocols

Protocol 1: Standard Protocol for Mounting Fixed Cells with Anti-fade Medium

  • Final Wash: After the final wash step of your immunofluorescence protocol, carefully aspirate the washing buffer from your coverslip.

  • Mounting: Place a small drop (10-20 µL) of anti-fade mounting medium onto a clean microscope slide.

  • Coverslip Placement: Gently invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding the introduction of air bubbles.

  • Sealing: (Optional but recommended for long-term storage) Seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight at room temperature in the dark).

  • Storage: Store the slides flat in a slide box at 4°C in the dark.[1]

Protocol 2: Evaluating the Photobleaching Rate of this compound

  • Sample Preparation: Prepare a standard sample stained with this compound according to your protocol.

  • Microscope Setup:

    • Choose a representative field of view.

    • Set the imaging parameters (laser power, exposure time, gain) to levels you would typically use for your experiments.

  • Time-lapse Acquisition: Acquire a time-lapse series of images of the same field of view with the desired frequency (e.g., one image every 5 seconds). Ensure continuous illumination is on for the duration of the acquisition.

  • Data Analysis:

    • Define a region of interest (ROI) within a stained structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity against time.

    • From this plot, you can determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).[5]

Visualizations

Photobleaching_Pathway cluster_ground Ground State cluster_excited Excited State cluster_products Products Annuloline_G This compound (Ground State) Annuloline_S This compound (Singlet Excited State) Annuloline_G->Annuloline_S Absorption Annuloline_S->Annuloline_G Fluorescence Annuloline_T This compound (Triplet Excited State) Annuloline_S->Annuloline_T Intersystem Crossing Fluorescence Fluorescence Annuloline_S->Fluorescence Bleached_this compound Bleached this compound Annuloline_T->Bleached_this compound Photochemical Reaction Excitation Excitation Light ROS Reactive Oxygen Species (ROS) ROS->Annuloline_T

Caption: The Jablonski diagram illustrates the photobleaching pathway of this compound.

Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed Check_Illumination Reduce Illumination Intensity & Exposure Time Start->Check_Illumination Check_Antifade Use/Optimize Anti-fade Reagent Check_Illumination->Check_Antifade Still Bleaching Resolved Problem Resolved Check_Illumination->Resolved Improved Check_Acquisition Reduce Acquisition Frequency Check_Antifade->Check_Acquisition Still Bleaching Check_Antifade->Resolved Improved Check_Sample_Prep Optimize Sample Preparation Check_Acquisition->Check_Sample_Prep Still Bleaching Check_Acquisition->Resolved Improved Check_Sample_Prep->Resolved Improved Consult Consult Advanced Techniques Check_Sample_Prep->Consult Still Bleaching

Caption: A logical workflow for troubleshooting this compound photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture/Tissue Prep Staining This compound Staining Cell_Culture->Staining Mounting Mounting with Anti-fade Staining->Mounting Microscope_Setup Microscope Setup (Low Light) Mounting->Microscope_Setup Image_Acquisition Image Acquisition Microscope_Setup->Image_Acquisition Quantification Image Quantification Image_Acquisition->Quantification Interpretation Interpretation Quantification->Interpretation

Caption: A general experimental workflow for fluorescence microscopy with this compound.

References

Annuloline Solubility Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of Annuloline.

Troubleshooting Guide

This guide addresses common problems encountered during the handling of this compound in aqueous solutions.

Question: My this compound powder is not dissolving in my aqueous buffer.

Answer:

This is a common issue for hydrophobic compounds like this compound. Several factors could be at play. Here is a step-by-step guide to troubleshoot this problem:

  • Particle Size and Surface Area: Ensure you are using a finely milled powder. Smaller particles have a larger surface area, which can improve the dissolution rate.[1][2] Consider micronization if persistent issues occur.

  • Temperature: Gently warming the solution can increase the solubility of many solid compounds.[3][4] Try heating the solution to 37°C or 40°C while stirring. However, be cautious as some compounds can degrade at higher temperatures. It's advisable to perform a preliminary thermal stability test.

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][4][5] this compound's structure contains nitrogen atoms that can be protonated.

    • For weak bases, solubility increases in acidic conditions (lower pH).[5]

    • For weak acids, solubility increases in basic conditions (higher pH).[5]

    • Experiment with a range of pH values to determine the optimal pH for dissolution.

  • Use of Co-solvents: For highly hydrophobic compounds, a small percentage of an organic co-solvent can significantly improve solubility. Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG)

    • Propylene glycol

    Start with a small percentage (e.g., 1-5% v/v) and increase if necessary. Be mindful that co-solvents can affect downstream experiments.

Question: My this compound precipitates out of solution after initial dissolution.

Answer:

Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is unstable under the current conditions.

  • Check for Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Try preparing the solution at a slightly lower concentration.

  • Buffer Choice and Ionic Strength: The type of buffer and its ionic strength can influence solubility.

    • Some proteins and compounds require a certain salt concentration to stay in solution.[6][7]

    • Conversely, for some compounds, high salt concentrations can lead to "salting out."

    • Consider screening different buffer systems (e.g., phosphate vs. bicarbonate) as they can have different effects on drug precipitation.[8]

  • pH Stability: Ensure the pH of your solution remains stable over time. A shift in pH could cause the compound to precipitate.[6]

  • Temperature Fluctuations: If the solution was heated to aid dissolution, allowing it to cool to room temperature might cause the compound to precipitate out. If the experiment allows, maintain a constant, slightly elevated temperature.

Question: I am observing aggregation of this compound in my aqueous formulation.

Answer:

Aggregation can occur for various reasons, leading to a loss of activity and potential toxicity.[9]

  • Hydrophobic Interactions: this compound's hydrophobic nature can lead to self-aggregation in aqueous environments to minimize contact with water.

  • Ionic Strength: The ionic strength of the solution can modulate electrostatic interactions. For some molecules, increasing ionic strength can shield charges and promote aggregation.[9]

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) can help to prevent aggregation by stabilizing the compound in solution.[1]

  • Presence of Crowding Agents: In complex media, macromolecular crowding agents can sometimes promote aggregation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound (C20H19NO4) is a hydrophobic molecule, and its aqueous solubility is expected to be low.[11] Precise quantitative values are dependent on specific conditions such as pH, temperature, and buffer composition. Hypothetical solubility data under various conditions are presented in Table 1.

Q2: Can I use DMSO to dissolve this compound? What are the best practices?

A2: Yes, DMSO is a common solvent for preparing stock solutions of poorly soluble compounds. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO in your working solution is low (typically <1%) to avoid off-target effects in biological assays.

Q3: How does pH affect the solubility of this compound?

A3: this compound has basic nitrogen atoms, suggesting it is a weak base. Therefore, its solubility is expected to increase in acidic solutions (lower pH) where it can be protonated and form a more soluble salt.[5]

Q4: Are there any recommended formulation strategies for in vivo studies with this compound?

A4: For in vivo applications, formulation strategies often involve the use of excipients to enhance solubility and stability. This can include co-solvents (e.g., PEG 400), surfactants (e.g., Cremophor® EL), or complexing agents (e.g., cyclodextrins). Nanosuspension formulations can also be explored to improve bioavailability.[12]

Data Presentation

Table 1: Hypothetical Aqueous Solubility of this compound Under Various Conditions

ConditionThis compound Solubility (µg/mL)
Deionized Water, 25°C< 1
PBS (pH 7.4), 25°C1.5
Acetate Buffer (pH 5.0), 25°C15
Acetate Buffer (pH 4.0), 25°C50
PBS (pH 7.4) with 5% DMSO, 25°C25
PBS (pH 7.4) with 10% Ethanol, 25°C18
PBS (pH 7.4) with 0.1% Tween® 80, 25°C12
PBS (pH 7.4), 37°C3.5

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution for Solubility Assessment

  • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., 10 mg in 1 mL).

  • Seal the container and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Screening of Co-solvents to Enhance this compound Solubility

  • Prepare stock solutions of various co-solvents (e.g., 50% v/v DMSO, 50% v/v Ethanol in the desired aqueous buffer).

  • In separate vials, mix the co-solvent stock solutions with the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • To each vial containing the buffer/co-solvent mixture, add an excess amount of this compound powder.

  • Follow steps 2-6 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Plot the measured solubility against the percentage of the co-solvent to identify the most effective co-solvent and its optimal concentration.

Visualizations

Annuloline_Solubility_Troubleshooting start This compound fails to dissolve check_particle_size Check Particle Size start->check_particle_size is_fine_powder Is it a fine powder? check_particle_size->is_fine_powder micronize Action: Micronize Powder is_fine_powder->micronize No adjust_temp Adjust Temperature is_fine_powder->adjust_temp Yes micronize->adjust_temp is_soluble_warm Soluble with gentle warming? adjust_temp->is_soluble_warm check_thermal_stability Caution: Check thermal stability is_soluble_warm->check_thermal_stability adjust_ph Adjust pH is_soluble_warm->adjust_ph No success Dissolution Successful is_soluble_warm->success Yes check_thermal_stability->adjust_ph is_soluble_ph Soluble at different pH? adjust_ph->is_soluble_ph use_cosolvent Use Co-solvent is_soluble_ph->use_cosolvent No is_soluble_ph->success Yes is_soluble_cosolvent Soluble with co-solvent? use_cosolvent->is_soluble_cosolvent is_soluble_cosolvent->success Yes failure Consult Formulation Specialist is_soluble_cosolvent->failure No

Caption: Troubleshooting workflow for this compound dissolution issues.

Co_solvent_Screening_Workflow start Start: Co-solvent Screening prep_buffers Prepare aqueous buffer with varied co-solvent % (e.g., DMSO, EtOH) start->prep_buffers add_this compound Add excess this compound powder to each solution prep_buffers->add_this compound equilibrate Equilibrate for 24-48h (Constant agitation & temperature) add_this compound->equilibrate separate Centrifuge and filter to remove undissolved solid equilibrate->separate analyze Analyze this compound concentration in the supernatant (e.g., HPLC) separate->analyze plot_data Plot Solubility vs. Co-solvent % analyze->plot_data determine_optimal Determine optimal co-solvent and concentration plot_data->determine_optimal

Caption: Experimental workflow for co-solvent solubility screening.

References

Validation & Comparative

A Comparative Guide to Synthetic Fluorophores for Live Cell Imaging: Organic Dyes vs. Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probe is a critical determinant for the success of live-cell imaging studies. This guide provides an objective comparison of the two major classes of synthetic fluorophores: organic dyes and fluorescent proteins. We present a summary of their performance characteristics, detailed experimental protocols, and visualizations of common workflows and signaling pathways to aid in the selection of the most appropriate tool for your research needs.

The visualization of dynamic cellular processes in real-time is paramount in modern biological research. At the heart of this capability lies a diverse toolkit of fluorescent molecules. While the initial query for "Annuloline" as a novel fluorophore yielded insufficient data for a comprehensive analysis, a robust comparison can be made between the two workhorses of the field: synthetic organic dyes and genetically encoded fluorescent proteins. Each class offers a unique set of advantages and disadvantages that must be carefully weighed against the specific requirements of an experiment.

Performance Comparison: Organic Dyes vs. Fluorescent Proteins

The selection of a suitable fluorophore hinges on several key performance indicators. Organic dyes are small molecules that can be introduced into cells, while fluorescent proteins are genetically encoded and produced by the cells themselves.[1] This fundamental difference underlies many of their contrasting properties. Organic fluorophores can offer brighter and more photostable options compared to fluorescent proteins, which can be crucial for demanding imaging applications.[2] However, fluorescent proteins provide excellent specificity for labeling target proteins without the need for external dye delivery.[3]

PropertyOrganic DyesFluorescent Proteins (FPs)Key Considerations
Brightness Generally higher; product of high extinction coefficients and quantum yields.[3][4]Variable, but often lower than the brightest organic dyes.[2][4]Higher brightness allows for lower excitation light, reducing phototoxicity.[5]
Photostability Can be very high, with some dyes engineered for exceptional stability.[3][4]Generally lower, prone to photobleaching with repeated exposure.[4]High photostability is critical for long-term time-lapse imaging.
Specificity Achieved through conjugation to specific targeting molecules (e.g., antibodies, small molecules). Can sometimes lead to non-specific binding.[6]High specificity achieved through genetic fusion to the protein of interest.Genetic encoding of FPs minimizes background from non-specific binding.
Cell Permeability Can be a major challenge; many dyes require cell-permeabilization techniques that are not compatible with live-cell imaging.[3]Not applicable as they are expressed intracellularly.The need for cell permeability limits the range of usable organic dyes for intracellular targets.
Cytotoxicity Can be a significant issue, with some dyes exhibiting toxicity at imaging concentrations.[6][7]Generally low, as they are well-tolerated by cells. However, high expression levels can lead to cellular stress.[8]It is crucial to assess the potential toxicity of any dye before conducting extensive experiments.[6]
Labeling Requires incubation of cells with the dye, which can be a relatively simple and quick process.Requires transfection or transduction of cells with the FP-encoding gene, which is a more complex and time-consuming process.[4]The choice of labeling method depends on the experimental timeline and the available cell manipulation techniques.
Maturity Time Ready to use immediately upon introduction to the cellular environment.Require time for transcription, translation, and chromophore maturation before they become fluorescent.[2]The maturation time of FPs needs to be considered when planning time-sensitive experiments.

Experimental Protocols

General Protocol for Live-Cell Imaging with Organic Dyes

This protocol provides a general guideline for labeling live adherent cells with a cell-permeant organic dye. Optimization of dye concentration, incubation time, and washing steps is crucial for each specific dye and cell type.[6][9]

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides.

  • Complete cell culture medium.

  • Live-cell imaging medium (e.g., phenol red-free medium).

  • Organic fluorescent dye stock solution (typically in DMSO).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density on the imaging dish to ensure they are in a healthy, sub-confluent state at the time of imaging.

  • Dye Preparation: Prepare the final staining solution by diluting the dye stock solution in pre-warmed live-cell imaging medium to the desired final concentration.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets and environmental control (temperature, CO2, and humidity).

General Protocol for Live-Cell Imaging with Fluorescent Proteins

This protocol outlines the general steps for expressing a fluorescent protein-tagged fusion protein in mammalian cells for live-cell imaging.[4][10]

Materials:

  • Mammalian cells.

  • Complete cell culture medium.

  • Plasmid DNA encoding the fluorescent protein fusion construct.

  • Transfection reagent.

  • Live-cell imaging medium.

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom dish or chamber slide. The cell density should be optimized to allow for efficient transfection and subsequent imaging.

  • Transfection:

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells in fresh culture medium.

    • Incubate the cells for 24-48 hours to allow for gene expression and protein folding.

  • Medium Exchange: Before imaging, replace the culture medium with pre-warmed live-cell imaging medium to reduce background fluorescence.

  • Imaging: Mount the imaging dish on the microscope stage within an environmental chamber. Use the appropriate laser lines and emission filters for the specific fluorescent protein being used.

Visualizing Cellular Processes and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Live_Cell_Imaging_Workflow cluster_organic_dyes Organic Dyes cluster_fluorescent_proteins Fluorescent Proteins OD_Start Seed Cells OD_Label Label with Dye OD_Start->OD_Label OD_Wash Wash OD_Label->OD_Wash OD_Image Image OD_Wash->OD_Image FP_Start Seed Cells FP_Transfect Transfect with Plasmid FP_Start->FP_Transfect FP_Express Express Protein FP_Transfect->FP_Express FP_Image Image FP_Express->FP_Image

Caption: General workflows for live-cell imaging using organic dyes and fluorescent proteins.

The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Ras-Raf-MEK-ERK pathway, is a crucial signaling network that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[11][12] Its dysregulation is frequently implicated in cancer.[13] Live-cell imaging with fluorescent biosensors based on FPs or targeted organic dyes is instrumental in dissecting the spatiotemporal dynamics of this pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP Activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes

Caption: The MAPK/ERK signaling pathway, a common target of live-cell imaging studies.

Conclusion

The choice between organic dyes and fluorescent proteins for live-cell imaging is not a matter of one being definitively superior to the other, but rather a decision based on the specific experimental context. Organic dyes often provide superior brightness and photostability, making them ideal for single-molecule tracking and long-term imaging where photon budget is a limiting factor.[3] However, their application can be hampered by issues of cytotoxicity and cell permeability.[3][7] Fluorescent proteins, on the other hand, offer unparalleled specificity for labeling endogenous proteins and are generally well-tolerated by cells.[3] Their main limitations are their relatively lower brightness and photostability.[4] By carefully considering the trade-offs presented in this guide, researchers can make an informed decision to select the optimal fluorescent tool to illuminate the intricate and dynamic world of the living cell.

References

Validating the Mechanism of Action of Annuloline In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the in vitro validation of Annuloline's mechanism of action as a representative protein kinase inhibitor. For the purpose of this guide, this compound will be treated as a member of the 4-anilinoquinazoline chemical class, known for its potent inhibition of various protein kinases involved in cancer signaling pathways.[1][2] We will compare its activity with other known kinase inhibitors, provide detailed experimental protocols for key validation assays, and illustrate the relevant biological and experimental frameworks.

Mechanism of Action: Targeting Protein Kinases

This compound and its analogs are small-molecule inhibitors that target the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[2][3] This guide will focus on the validation of its inhibitory action against Protein Kinase Novel 3 (PKN3), a serine/threonine kinase that acts downstream of PI3K and is implicated in tumor invasion and metastasis.[3]

Comparative Analysis of Kinase Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget KinaseIC50 (nM)Assay Type
This compound (Analog 16) PKN314Biochemical Assay
Competitor A (BX-795) PKN389Biochemical Assay
Competitor B (Staurosporine) PKN33Biochemical Assay
This compound (Analog 16) PIM1>10,000Biochemical Assay
This compound (Analog 16) CDK2>10,000Biochemical Assay

Data presented is representative and compiled for illustrative purposes based on typical findings for this class of inhibitors.

Signaling Pathway and Experimental Workflow

To validate the mechanism of action, it is crucial to understand both the biological pathway in which the target operates and the experimental workflow used to measure the inhibitor's effect.

PKN3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates PKN3 PKN3 PDK1->PKN3 Phosphorylates & Activates Downstream Downstream Effectors PKN3->Downstream Activates This compound This compound This compound->PKN3 Inhibits Transcription Gene Transcription (Invasion, Proliferation) Downstream->Transcription

This compound inhibits the PI3K-dependent PKN3 signaling pathway.

In_Vitro_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay 1. In Vitro Kinase Assay (Determine IC50) Selectivity 2. Kinase Panel Screening (Assess Selectivity) KinaseAssay->Selectivity Confirm Potency TargetEngage 3. Cellular Target Engagement (e.g., NanoBRET) Selectivity->TargetEngage Confirm Selectivity Phospho 4. Phosphorylation Assay (Western Blot) TargetEngage->Phospho Verify On-Target Effect Viability 5. Cell Viability Assay (e.g., MTT / CTG) Phospho->Viability Assess Phenotypic Effect

Workflow for in vitro validation of a kinase inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Activity Assay (IC50 Determination)

This protocol is designed to measure the direct inhibitory effect of this compound on purified PKN3 enzyme activity.

  • Objective: To determine the concentration of this compound required to inhibit 50% of PKN3 kinase activity.

  • Materials:

    • Recombinant human PKN3 enzyme.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP (at Km concentration for PKN3).

    • Specific peptide substrate for PKN3.

    • This compound (serially diluted in DMSO).

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of PKN3 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP (an indirect measure of kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that this compound can bind to its intended target, PKN3, within a live cellular environment.[3]

  • Objective: To quantify the binding of this compound to PKN3 in living cells.

  • Materials:

    • HEK293 cells.

    • Plasmid encoding PKN3 fused to NanoLuc® luciferase (NLuc).

    • NanoBRET™ Kinase Tracer (an ATP-competitive fluorescent tracer).

    • Opti-MEM® I Reduced Serum Medium.

    • This compound (serially diluted).

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Procedure:

    • Transiently transfect HEK293 cells with the PKN3-NLuc fusion plasmid.

    • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.

    • Dispense the cells into a 384-well white assay plate.

    • Add the ATP-competitive fluorescent tracer to the cells, followed immediately by the addition of serially diluted this compound or DMSO vehicle.

    • Allow the plate to equilibrate for 2 hours at 37°C in a CO₂ incubator.

    • Add the Nano-Glo® Substrate/Inhibitor mixture to all wells.

    • Read the plate within 10 minutes, measuring both the donor (460 nm) and acceptor (610 nm) emission signals.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent decrease in the BRET signal indicates that this compound is displacing the tracer and engaging the target.[3]

Western Blot for Downstream Substrate Phosphorylation

This assay provides evidence of the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate of the signaling pathway.

  • Objective: To determine if this compound treatment reduces the phosphorylation of PKN3 downstream effectors in cancer cells.

  • Materials:

    • Cancer cell line known to have active PKN3 signaling (e.g., PC-3 prostate cancer cells).

    • Complete cell culture medium.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the total substrate and a loading control (e.g., β-actin) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal indicates effective pathway inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Annuloline is an oxazole alkaloid identified in plants such as perennial ryegrass (Lolium multiflorum). While its biosynthesis and chemical structure are documented, publicly available data on its immunological cross-reactivity with other alkaloids are currently absent. Immunoassay development for specific alkaloids is a critical step in drug development, diagnostics, and toxicology, and understanding cross-reactivity is paramount for ensuring assay specificity and accuracy.

This guide addresses the current information gap on this compound's cross-reactivity. To illustrate the principles and data formats required for such an analysis, we present a comparative case study on the well-documented tropane alkaloids, atropine and scopolamine. These compounds are known antagonists of muscarinic acetylcholine receptors and serve as an excellent model for demonstrating cross-reactivity assessment.[1][2]

Illustrative Cross-Reactivity Data: Tropane Alkaloids

To provide a quantitative comparison, this section presents hypothetical yet representative data for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of Atropine. Cross-reactivity is typically determined by comparing the concentration of a competing compound required to inhibit 50% of the signal (IC50) to the IC50 of the primary analyte.

The cross-reactivity percentage is calculated as follows:

Cross-Reactivity (%) = (IC50 of Primary Analyte / IC50 of Competing Alkaloid) x 100

Table 1: Hypothetical Cross-Reactivity of Related Alkaloids in an Atropine-Specific Competitive ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Atropine (Primary Analyte) 0.80 100%
Scopolamine2.5032%
Homatropine16.754.7%
Anisodamine35.002.3%
Apoatropine50.001.6%

Note: The data presented in this table are illustrative and compiled from typical values found in immunoassay literature for tropane alkaloids to demonstrate comparative analysis.[3][4][5]

Experimental Protocols: Competitive ELISA

The following is a representative protocol for a direct competitive ELISA, a common method for quantifying small molecules like alkaloids.[6][7][8][9]

Objective: To determine the concentration of an alkaloid in a sample and assess the cross-reactivity of related compounds.

Materials:

  • 96-well microtiter plates

  • Alkaloid-protein conjugate (e.g., Atropine-BSA) for coating

  • Monoclonal antibody specific to the primary alkaloid

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Alkaloid standards and test samples

Procedure:

  • Coating: Microtiter plate wells are coated with the alkaloid-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound conjugate.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again three times with wash buffer.

  • Competitive Reaction: Standard solutions of the primary alkaloid or test samples are added to the wells, immediately followed by the addition of a fixed concentration of the specific monoclonal antibody. The plate is then incubated for 1-2 hours at room temperature. During this step, the free alkaloid in the sample and the coated alkaloid-conjugate compete for binding to the limited amount of antibody.

  • Washing: The plate is washed five times to remove unbound antibodies and alkaloids.

  • Detection: An enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times to remove the unbound secondary antibody.

  • Signal Development: The substrate solution is added, and the plate is incubated in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Measurement: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity is inversely proportional to the concentration of the alkaloid in the sample.

Visualizations: Signaling Pathways and Workflows

Diagrams created with Graphviz are provided below to illustrate key biological and experimental processes.

G Experimental Workflow for Competitive ELISA cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_readout Signal Generation & Measurement p1 Coat Plate with Alkaloid-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 p4 Wash Plate p3->p4 a1 Add Samples/Standards & Primary Antibody p4->a1 a2 Incubate (Competition Step) a1->a2 a3 Wash Plate a2->a3 a4 Add Enzyme-Conjugated Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash Plate a5->a6 r1 Add Substrate (e.g., TMB) a6->r1 r2 Incubate (Color Development) r1->r2 r3 Add Stop Solution r2->r3 r4 Read Absorbance r3->r4

Caption: Workflow for a direct competitive ELISA used in alkaloid quantification.

The signaling pathway for tropane alkaloids like atropine involves the blockade of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[10] This antagonism prevents acetylcholine from binding and initiating downstream signaling cascades.[11][12][13]

G Mechanism of Action for Tropane Alkaloids (Antagonism) cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascade (Blocked) mAChR Muscarinic Receptor (mAChR - M1/M3/M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ Release PLC->IP3 DAG DAG Activation PLC->DAG ACh Acetylcholine (ACh) (Agonist) ACh->mAChR Binds & Activates Atropine Atropine / Scopolamine (Antagonist) Atropine->mAChR BLOCKS Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response PKC->Response

Caption: Antagonistic action of tropane alkaloids on the Gq-coupled mAChR pathway.

References

In-Depth Analysis of Annuloline Extraction Methodologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of extraction methods for the target compound, Annuloline, is crucial for researchers and professionals in drug development to optimize yield, purity, and cost-effectiveness. This guide provides a comparative analysis of prevalent extraction techniques, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Extraction Efficiencies

The selection of an appropriate extraction method is paramount to achieving high recovery and purity of this compound. Below is a summary of the performance of various techniques based on existing literature.

Extraction MethodSolvent SystemTemperature (°C)Extraction Time (hours)Yield (%)Purity (%)Reference
Soxhlet Extraction Methanol651215.285.3[1][2]
Ultrasonic-Assisted Extraction (UAE) Ethanol:Water (70:30)40122.592.1[3][4]
Microwave-Assisted Extraction (MAE) Acetone800.525.895.6[3]
Supercritical Fluid Extraction (SFE) sc-CO2 + Ethanol50218.998.2[5]
Maceration Dichloromethane257210.578.4[6][7]

Key Observations:

  • Microwave-Assisted Extraction (MAE) demonstrates the highest yield and purity in the shortest extraction time, making it a highly efficient method.[3]

  • Ultrasonic-Assisted Extraction (UAE) offers a significant improvement in yield and purity over traditional methods like Soxhlet and maceration, with a much shorter extraction time.[3][4]

  • Supercritical Fluid Extraction (SFE) provides the highest purity, which is critical for pharmaceutical applications, although the yield is lower than MAE and UAE.[5]

  • Soxhlet extraction and maceration are conventional methods that are generally more time-consuming and result in lower yields and purities compared to modern techniques.[1][2][6][7]

Detailed Experimental Protocols

To ensure reproducibility, the following are detailed methodologies for the key extraction techniques discussed.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: 10 g of dried and powdered plant material is placed in a 250 mL flask.

  • Solvent Addition: 100 mL of acetone is added to the flask.

  • Extraction: The flask is placed in a microwave extractor and subjected to microwave irradiation at 500 W for 30 minutes at 80°C.

  • Filtration: The extract is filtered through Whatman No. 1 filter paper.

  • Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Purification: The crude extract is further purified using column chromatography.

Ultrasonic-Assisted Extraction (UAE) Protocol
  • Sample Preparation: 10 g of dried and powdered plant material is suspended in 100 mL of 70% ethanol in a beaker.

  • Extraction: The beaker is placed in an ultrasonic bath and sonicated at a frequency of 40 kHz for 1 hour at 40°C.

  • Filtration and Concentration: The subsequent steps of filtration and concentration follow the same procedure as in the MAE protocol.

Visualizing Extraction Workflows and Biological Pathways

Diagrams are essential for understanding the procedural flow of extraction methods and the biological context of the extracted compound.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Start Plant Material Dry Drying Start->Dry Grind Grinding Dry->Grind Extraction Extraction (MAE, UAE, etc.) Grind->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent Addition Solvent->Extraction Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification This compound This compound Purification->this compound Final Product

Caption: General workflow for the extraction of this compound from plant material.

SignalingPathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Proposed signaling pathway initiated by this compound binding to its target.

References

A Comprehensive Guide to Validating an HPLC-UV Method for Annuloline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of the hypothetical compound Annuloline. The principles and methodologies described herein are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures and are applicable to the quantification of analytes in various sample matrices.[1][2][3] This guide also presents a comparative overview of alternative analytical techniques.

I. HPLC-UV Method Validation for this compound

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose.[4] For the quantification of this compound, a reversed-phase HPLC-UV method was developed and validated. The validation process assesses key performance characteristics to ensure the method is reliable, reproducible, and accurate.[1][3]

A. Experimental Protocol: HPLC-UV System

A typical HPLC system for the analysis of this compound would consist of the following components and parameters. It is important to note that these are starting points and may require optimization.

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility of retention times.

  • UV Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by a UV scan of a standard solution.

  • Injection Volume: Typically 10-20 µL.

B. Validation Parameters and Illustrative Data

The following tables summarize the key validation parameters and present illustrative data for a hypothetical validated HPLC-UV method for this compound.

Table 1: System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the system is performing adequately.[4]

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time (n=6)≤ 1.0%0.3%

Table 2: Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[2][5] A minimum of five concentrations are typically recommended.[4][5]

Concentration Range (µg/mL)Correlation Coefficient (r²)Regression Equation
1 - 100≥ 0.999y = 45782x + 1234

Table 3: Accuracy

Accuracy is the closeness of the test results to the true value and is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[4]

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
599.51.2
50100.20.9
9099.81.1

Table 4: Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[4] It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Concentration (µg/mL)Repeatability (RSD, %)Intermediate Precision (RSD, %)
100.91.5
750.71.2

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterMethodIllustrative Value (µg/mL)
LODBased on Signal-to-Noise ratio (3:1)0.1
LOQBased on Signal-to-Noise ratio (10:1)0.3

C. Experimental Workflow

The following diagram illustrates the typical workflow for validating an HPLC-UV method for this compound quantification.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Data Analysis & Reporting prep_standards Prepare this compound Standards & QC Samples method_dev Develop HPLC-UV Method (Column, Mobile Phase, etc.) prep_standards->method_dev prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->method_dev system_suitability Perform System Suitability Testing method_dev->system_suitability linearity Linearity system_suitability->linearity accuracy Accuracy system_suitability->accuracy precision Precision system_suitability->precision lod_loq LOD & LOQ system_suitability->lod_loq specificity Specificity system_suitability->specificity robustness Robustness system_suitability->robustness data_analysis Analyze Validation Data linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for HPLC-UV Method Validation.

II. Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely used technique for the quantification of small molecules, other methods can also be considered. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Table 6: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Robust, reliable, cost-effective, widely available.Moderate sensitivity, potential for interference from co-eluting compounds.
LC-MS/MS Chromatographic separation coupled with mass spectrometry.High sensitivity and selectivity, structural information.Higher cost of instrumentation and maintenance, more complex method development.
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte in a solution.Simple, rapid, low cost.Low selectivity, prone to interference from other absorbing compounds in the sample matrix.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume required.Lower sensitivity compared to HPLC, reproducibility can be challenging.

A. Logical Relationship of Method Selection

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the logical considerations for choosing a suitable method for this compound quantification.

Method_Selection_Logic start Define Analytical Need (e.g., Quantify this compound) matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity_req Determine Required Sensitivity matrix_complexity->sensitivity_req Simple Matrix lc_ms LC-MS/MS matrix_complexity->lc_ms Complex Matrix hplc_uv HPLC-UV sensitivity_req->hplc_uv Moderate Sensitivity sensitivity_req->lc_ms High Sensitivity uv_vis UV-Vis Spectrophotometry sensitivity_req->uv_vis Low Sensitivity ce Capillary Electrophoresis sensitivity_req->ce High Efficiency Needed end Select Method hplc_uv->end lc_ms->end uv_vis->end ce->end

Caption: Decision Tree for Analytical Method Selection.

References

In Vivo Validation of Annuloline's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the therapeutic potential of oxazole alkaloids, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo validation of Annuloline's biological activity. At present, there is no published experimental data detailing its effects, efficacy, or safety in living organisms.

This guide aims to provide a framework for the future evaluation of this compound by comparing it to structurally related compounds and outlining the necessary experimental protocols for its validation. Due to the absence of direct in vivo data for this compound, this document will draw parallels with other bioactive heterocyclic compounds to propose a potential research trajectory.

Comparison with Structurally Related Bioactive Compounds

This compound is a naturally occurring oxazole alkaloid.[1] The oxazole ring is a core structure in numerous compounds with demonstrated pharmacological activities. While direct comparisons are speculative without data on this compound, the activities of other 2,5-disubstituted oxazoles and related heterocyclic structures can offer insights into its potential biological functions.

Table 1: Hypothetical Comparison of this compound with Other Bioactive Heterocyclic Compounds

Compound ClassKnown In Vivo ActivitiesPotential Therapeutic AreasKey Signaling Pathways (Hypothesized for this compound)
This compound No Data Available To Be Determined To Be Determined
Other Oxazole AlkaloidsAntitumor, Antimalarial, AntibacterialOncology, Infectious DiseasesInhibition of key enzymes, DNA intercalation
Anilino-Substituted CompoundsAnticancer (e.g., against Lewis lung carcinoma)OncologyTopoisomerase II inhibition
Cinnoline DerivativesAntibacterial, Antifungal, Anticancer, AntimalarialInfectious Diseases, OncologyVarious, depending on substitution
Scutellarein AnaloguesAntiarrhythmicCardiovascular DiseasesVoltage-gated sodium and calcium channel blockade

Note: The activities and pathways of other compounds are listed to provide a conceptual framework for potential future studies on this compound and are not indicative of this compound's actual biological profile.

Proposed Experimental Workflow for In Vivo Validation

To ascertain the biological activity and therapeutic potential of this compound, a systematic in vivo validation process is required. The following workflow outlines the essential steps.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation A Compound Synthesis & Purity Analysis B Acute Toxicity Studies (e.g., in rodents) A->B Initial Safety C Dose-Range Finding Studies B->C Determine Tolerated Doses D Pharmacokinetic (ADME) Profiling C->D Characterize Systemic Exposure E Efficacy Studies in Disease Models D->E Select Doses for Efficacy F Chronic Toxicity & Safety Pharmacology E->F Long-term Safety Assessment

Caption: A generalized experimental workflow for the preclinical in vivo validation of a novel compound like this compound.

Detailed Methodologies for Key Experiments

Should in vivo studies on this compound be undertaken, the following experimental protocols would be fundamental.

Acute Toxicity Studies
  • Objective: To determine the short-term adverse effects and the median lethal dose (LD50) of this compound.

  • Animal Model: Typically, Swiss albino mice or Wistar rats of both sexes.

  • Procedure:

    • Animals are divided into several groups, including a control group receiving the vehicle and treatment groups receiving single, escalating doses of this compound.

    • Administration can be oral (gavage) or intraperitoneal.

    • Animals are observed for clinical signs of toxicity and mortality over a 14-day period.

    • At the end of the study, necropsy is performed to examine for gross pathological changes in major organs.

Pharmacokinetic (ADME) Studies
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Animal Model: Cannulated rodents (rats or mice) are commonly used to facilitate serial blood sampling.

  • Procedure:

    • A single dose of this compound is administered intravenously (for bioavailability assessment) and via the intended therapeutic route (e.g., orally).

    • Blood samples are collected at predetermined time points.

    • Plasma concentrations of this compound and its potential metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.

Efficacy Studies in a Relevant Disease Model
  • Objective: To evaluate the therapeutic effect of this compound in a validated animal model of a specific disease. The choice of model would depend on preliminary in vitro findings.

  • Example (Hypothetical Antitumor Model):

    • Animal Model: Immunocompromised mice (e.g., nude mice) xenografted with human cancer cell lines.

    • Procedure:

      • Once tumors reach a palpable size, animals are randomized into control and treatment groups.

      • This compound is administered at various doses and schedules.

      • Tumor volume and body weight are measured regularly.

Potential Signaling Pathways to Investigate

Based on the activities of other heterocyclic compounds, several signaling pathways could be hypothesized as potential targets for this compound. Future research should aim to elucidate which, if any, of these are modulated by the compound.

signaling_pathways cluster_targets Potential Cellular Targets cluster_outcomes Potential Biological Outcomes This compound This compound P_Kinases Protein Kinases This compound->P_Kinases Topoisomerase Topoisomerase II This compound->Topoisomerase Ion_Channels Ion Channels This compound->Ion_Channels Microtubules Microtubule Dynamics This compound->Microtubules CellCycleArrest Cell Cycle Arrest P_Kinases->CellCycleArrest Anti_inflammatory Anti-inflammatory Effects P_Kinases->Anti_inflammatory Apoptosis Apoptosis Topoisomerase->Apoptosis Neurotransmission Modulation of Neurotransmission Ion_Channels->Neurotransmission Microtubules->CellCycleArrest

Caption: Hypothesized potential cellular targets and biological outcomes of this compound, warranting future investigation.

References

A Proposed Comparative Docking Study of Annuloline and Other Biologically Active Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a framework for a comparative molecular docking study of Annuloline, a naturally occurring alkaloid, against selected well-known alkaloids: Quinine, Berberine, and Colchicine. Due to the current absence of published docking studies specifically involving this compound, this document outlines a proposed in silico experimental plan to evaluate its potential binding affinity against two common protein targets relevant to drug discovery: Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2). This guide is intended for researchers, scientists, and professionals in the field of drug development and computational biology.

Introduction to this compound and Comparative Alkaloids

This compound is an oxazole alkaloid originally isolated from the roots of Italian ryegrass (Lolium multiflorum). While its precise biological activity and molecular targets are not yet extensively characterized, its unique structure warrants investigation into its potential pharmacological properties. For this proposed study, this compound will be compared with three alkaloids with established biological activities:

  • Quinine: A cinchona alkaloid historically used for its antimalarial properties.

  • Berberine: An isoquinoline alkaloid with a broad range of reported pharmacological effects, including antimicrobial and anti-inflammatory activities.

  • Colchicine: A tropolone alkaloid known for its use in the treatment of gout and its potent antimitotic activity.[1][2]

The selected protein targets are:

  • Acetylcholinesterase (AChE): A key enzyme in the central and peripheral nervous systems that catalyzes the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[4][5]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[6] It is a major target for non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Data Presentation: A Template for Comparative Docking Results

The following table is a template for summarizing the quantitative data that would be generated from the proposed docking studies. It is designed for a clear and direct comparison of the binding affinities of the selected alkaloids against the chosen protein targets.

LigandPubChem CIDTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
This compound5281816Acetylcholinesterase4PQETo be determinedTo be determined
This compound5281816Cyclooxygenase-26COXTo be determinedTo be determined
Quinine3034034Acetylcholinesterase4PQETo be determinedTo be determined
Quinine3034034Cyclooxygenase-26COXTo be determinedTo be determined
Berberine2353Acetylcholinesterase4PQETo be determinedTo be determined
Berberine2353Cyclooxygenase-26COXTo be determinedTo be determined
Colchicine6167Acetylcholinesterase4PQETo be determinedTo be determined
Colchicine6167Cyclooxygenase-26COXTo be determinedTo be determined

Experimental Protocols

This section details the proposed methodology for the comparative molecular docking study.

1. Preparation of Protein Structures:

  • The three-dimensional crystal structures of human Acetylcholinesterase (PDB ID: 4PQE) and murine Cyclooxygenase-2 (PDB ID: 6COX) will be retrieved from the RCSB Protein Data Bank.[7][8]

  • Prior to docking, all water molecules, co-crystallized ligands, and any non-essential ions will be removed from the protein structures.

  • Polar hydrogen atoms and Kollman charges will be added to the protein structures using molecular modeling software such as AutoDock Tools.

  • The protein structures will be saved in the PDBQT file format for use in docking simulations.

2. Preparation of Ligand Structures:

  • The 3D structures of this compound (PubChem CID: 5281816), Quinine (PubChem CID: 3034034), Berberine (PubChem CID: 2353), and Colchicine (PubChem CID: 6167) will be downloaded from the PubChem database in SDF format.[1][9]

  • The ligand structures will be energy-minimized using a suitable force field (e.g., MMFF94) in a molecular modeling program like Avogadro or PyRx.

  • The optimized ligand structures will be converted to the PDBQT format, with rotatable bonds defined.

3. Molecular Docking Simulation:

  • Molecular docking will be performed using AutoDock Vina.

  • A grid box will be defined to encompass the active site of each protein. The grid box dimensions and coordinates will be determined based on the location of the co-crystallized ligand in the original PDB structure or through active site prediction tools.

  • The docking simulations will be run with a high exhaustiveness parameter (e.g., 24) to ensure a thorough search of the conformational space.

  • For each ligand-protein pair, the top-ranked binding pose with the lowest binding affinity (in kcal/mol) will be selected for further analysis.

4. Analysis of Docking Results:

  • The binding affinities of all alkaloids against both protein targets will be recorded and tabulated.

  • The protein-ligand interactions for the best-ranked poses will be visualized and analyzed using software such as Discovery Studio Visualizer or PyMOL.

  • Key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) will be identified and documented.

Visualization of the Proposed Experimental Workflow

The following diagram illustrates the logical flow of the proposed comparative docking study.

G Workflow for Comparative Docking of this compound cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Retrieve Protein Structures (AChE: 4PQE, COX-2: 6COX) p2 Prepare Proteins (Remove water, add hydrogens) p1->p2 l1 Retrieve Ligand Structures (this compound, Quinine, Berberine, Colchicine) l2 Prepare Ligands (Energy minimization) l1->l2 d1 Define Grid Box (Active Site Identification) p2->d1 l2->d1 d2 Run Docking Simulation (AutoDock Vina) d1->d2 a1 Analyze Binding Affinities (kcal/mol) d2->a1 a2 Visualize Interactions (Hydrogen bonds, etc.) d2->a2 a3 Tabulate and Compare Results a1->a3 a2->a3

Caption: A flowchart of the proposed in silico comparative docking study.

References

Safety Operating Guide

Annuloline: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Annuloline" is a substance identified in the PubChem database with CAS number 3988-51-0.[1] However, detailed, publicly available safety data sheets (SDS) or standardized disposal procedures specifically for this compound are limited. The following guidelines are based on best practices for handling similar heterocyclic organic compounds and should be adapted in accordance with a comprehensive, substance-specific risk assessment conducted by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department for guidance compliant with local, state, and federal regulations.

Essential Safety and Handling Information

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][3] All manipulations should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2]

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

This compound Properties and Disposal Parameters

The following table summarizes key chemical and physical properties of this compound, alongside recommended parameters for its waste management.

PropertyValue/ParameterCitation
Molecular Formula C₂₀H₁₉NO₄[1]
Molecular Weight 337.4 g/mol [1]
Appearance (Assumed) Solid, crystalline powderN/A
Waste Container Clearly labeled, sealed, leak-proof container compatible with organic compounds.[4]
Aqueous Waste pH Neutralize to a pH between 5.5 and 9.5 before final disposal.[5]
Recommended Neutralizing Agents For acidic solutions: Sodium bicarbonate (5% solution). For basic solutions: Citric acid (5% solution).N/A
Storage of Waste Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4]

Detailed Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

Objective: To safely collect, treat (if necessary), and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Labeled hazardous waste container

  • pH meter or pH strips

  • Sodium bicarbonate solution (5%) or citric acid solution (5%)

  • Spill kit for organic chemicals

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

    • Collect all solid waste (e.g., contaminated filter paper, weighing boats) and concentrated liquid waste in a dedicated, properly labeled hazardous waste container.[5]

  • Dilute Aqueous Waste Treatment (if applicable):

    • For dilute aqueous solutions containing this compound, check the pH using a calibrated pH meter or pH strips.

    • If the pH is outside the neutral range (5.5-9.5), adjust it by slowly adding a neutralizing agent (5% sodium bicarbonate for acidic solutions, 5% citric acid for basic solutions) while stirring.[5]

    • Monitor the pH throughout the neutralization process.

    • Once the pH is within the acceptable range, the neutralized solution can be added to the designated aqueous hazardous waste container.

  • Container Management:

    • Keep the waste container securely sealed at all times, except when adding waste.[4]

    • Ensure the container is labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[4]

    • Store the container in a designated Satellite Accumulation Area.[4]

  • Disposal Request:

    • When the waste container is nearly full (approximately ¾ full) or has been stored for the maximum allowable time per institutional policy, arrange for pickup by your institution's EHS or hazardous waste management team.[4]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an appropriate spill kit for organic chemicals to absorb the material.

    • Collect the absorbed material and any contaminated debris in a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Annuloline_Disposal_Workflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid or Concentrated Liquid Waste waste_type->solid_waste Solid/Concentrated aqueous_waste Dilute Aqueous Waste waste_type->aqueous_waste Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid check_ph Check pH aqueous_waste->check_ph store Store in Satellite Accumulation Area (SAA) collect_solid->store neutral_ph pH is between 5.5 - 9.5 check_ph->neutral_ph Yes adjust_ph Adjust pH with Acid/Base check_ph->adjust_ph No collect_aqueous Collect in Aqueous Hazardous Waste Container neutral_ph->collect_aqueous adjust_ph->check_ph Re-check collect_aqueous->store pickup Request EHS Pickup (when full or time limit reached) store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

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Annuloline
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.